7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4,5-dihydrothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWYGZSYCSFXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 7-methyl-4H,5H-thieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties of a key derivative, 7-methyl-4H,5H-thieno[2,3-c]pyridine, with a particular focus on its synthesis, reactivity, and potential applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in their exploration of this promising chemical entity.
Thienopyridines, as a class of compounds, have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects.[1] The fusion of a thiophene and a pyridine ring creates a unique electronic landscape that can be strategically modified to tune the molecule's pharmacological profile. The 7-methyl-4H,5H-thieno[2,3-c]pyridine variant, in particular, offers a strategic point for further functionalization and exploration of its structure-activity relationships (SAR).
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental physicochemical properties of 7-methyl-4H,5H-thieno[2,3-c]pyridine is paramount for its effective utilization in research and development. While experimental data for this specific molecule is limited in the public domain, we can infer its properties based on data from closely related analogs and computational predictions.
Table 1: Predicted Physicochemical Properties of 7-methyl-4,5-dihydrothieno[2,3-c]pyridine [2]
| Property | Value | Source |
| Molecular Formula | C₈H₉NS | PubChem |
| Molecular Weight | 151.23 g/mol | PubChem |
| XLogP3 | 1.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Spectroscopic Characterization:
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 7-methyl-4H,5H-thieno[2,3-c]pyridine. Below are the expected spectroscopic signatures based on known data for similar thieno[2,3-c]pyridine derivatives.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene and pyridine rings, as well as signals for the methyl and methylene groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating or -withdrawing nature of the fused ring system.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative for confirming the structure.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide additional structural information. Predicted mass spectrometry data for the [M+H]⁺ adduct is 152.05286 m/z.[2]
Synthesis of 7-methyl-4H,5H-thieno[2,3-c]pyridine
The synthesis of the thieno[2,3-c]pyridine core is a critical aspect of its exploration. Several synthetic strategies have been developed, with a notable emphasis on metal-free approaches to enhance the sustainability and accessibility of these compounds. A particularly effective method involves the acid-mediated denitrogenative transformation of a thieno[2,3-c][1][5][6]triazolo[1,5-a]pyridine precursor.[7]
Rationale for the Synthetic Approach
The choice of a metal-free denitrogenative transformation offers several advantages. It avoids the use of potentially toxic and expensive metal catalysts, simplifying purification and reducing environmental impact. The reaction proceeds through a reactive intermediate that can be trapped with various nucleophiles, allowing for the introduction of diverse substituents at the 7-position of the thieno[2,3-c]pyridine core. This modularity is highly advantageous for generating a library of analogs for SAR studies.
Experimental Protocol: Synthesis via Denitrogenative Transformation
This protocol is adapted from a reported synthesis of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives and can be optimized for the synthesis of the target molecule.[5]
Step 1: Synthesis of the Thieno[2,3-c][1][5][6]triazolo[1,5-a]pyridine Precursor
This precursor is typically synthesized in a multi-step sequence starting from a suitable thiophene derivative. The key steps often involve the formation of a 1,2,3-triazole ring followed by a cyclization reaction to form the fused tricyclic system.
Step 2: Acid-Mediated Denitrogenative Transformation
-
To a solution of the thieno[2,3-c][1][5][6]triazolo[1,5-a]pyridine precursor (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add the desired nucleophile. For the synthesis of 7-methyl-4H,5H-thieno[2,3-c]pyridine, a methylating agent would be required.
-
Add a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH) (2 equivalents), to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature optimized for the specific substrate (typically around 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-methyl-4H,5H-thieno[2,3-c]pyridine.
Table 2: Optimization of Reaction Conditions for the Denitrogenative Transformation [5]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PTSA | Toluene | 110 | 24 | Low |
| PTSA | Dioxane | 100 | 24 | Low |
| PTSA | 1,2-DCE | 80 | 24 | Moderate |
| TfOH | 1,2-DCE | 80 | 24 | High |
This data highlights the superior performance of TfOH as a catalyst in DCE for this transformation.
Caption: General workflow for the synthesis of 7-methyl-4H,5H-thieno[2,3-c]pyridine.
Reactivity of the Thieno[2,3-c]pyridine Core
The reactivity of the thieno[2,3-c]pyridine scaffold is dictated by the interplay of the electron-rich thiophene ring and the electron-deficient pyridine ring. This duality in electronic nature allows for a range of chemical transformations.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[8] Any electrophilic attack is likely to occur preferentially on the more electron-rich thiophene ring. The precise position of substitution will be influenced by the directing effects of the fused pyridine ring and any existing substituents.
Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of a good leaving group on the pyridine ring would facilitate such reactions.
Caption: General reactivity of the thieno[2,3-c]pyridine core.
Biological Activities and Drug Development Potential
The thieno[2,3-c]pyridine scaffold has emerged as a promising framework for the design of new therapeutic agents, with derivatives exhibiting a range of biological activities.
Anticancer Activity
Several studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as anticancer agents.[9] One notable mechanism of action is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[1] Inhibition of Hsp90 can lead to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
Structure-activity relationship (SAR) studies on a series of thieno[2,3-c]pyridine derivatives have provided valuable insights for the design of potent Hsp90 inhibitors. The nature and position of substituents on the thieno[2,3-c]pyridine core have been shown to significantly influence their anticancer activity.[9]
Kinase Inhibition
The thienopyridine core is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for the development of ligands for a variety of biological targets, including protein kinases.[6] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
While specific data on the kinase inhibitory activity of 7-methyl-4H,5H-thieno[2,3-c]pyridine is not yet available, the broader thienopyridine class has been explored for the development of inhibitors for various kinases, including those involved in cancer progression and inflammation.[7][10] The modular nature of the synthesis of 7-substituted thieno[2,3-c]pyridines makes this scaffold an attractive starting point for the development of novel kinase inhibitors.
Caption: Potential biological activities of 7-methyl-4H,5H-thieno[2,3-c]pyridine derivatives.
Conclusion
7-methyl-4H,5H-thieno[2,3-c]pyridine represents a valuable chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis via efficient, metal-free methods makes it an accessible building block for the generation of diverse chemical libraries. The unique electronic properties of the thieno[2,3-c]pyridine core provide a foundation for exploring a range of chemical transformations and for designing molecules with specific biological activities. The demonstrated potential of related compounds as anticancer agents and kinase inhibitors underscores the importance of further investigating this promising scaffold. This guide provides a solid foundation of its chemical properties to aid researchers in unlocking the full potential of 7-methyl-4H,5H-thieno[2,3-c]pyridine and its derivatives.
References
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Abdel-Wahab, B. F., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
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Sangshetti, J. N., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 53-68. [Link]
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Yilmaz, I., & Kucuk, M. (2020). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 9(5), 565–571. [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 43(34), 13536-13545. [Link]
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PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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PubChemLite. (n.d.). 7-methyl-4h,5h-thieno[2,3-c]pyridine. Retrieved February 23, 2026, from [Link]
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Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 97, 245-258. [Link]
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Bian, C., et al. (2025). Synthesis, biological evaluation, and mechanistic investigation of tetrahydrothieno[2,3-c]pyridine derivatives as anti-Gram-negative bacterial agents. European Journal of Medicinal Chemistry, 301, 118179. [Link]
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Al-Suwaidan, I. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 633. [Link]
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Li, W., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. International Journal of Molecular Sciences, 23(22), 14227. [Link]
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Schiedel, M., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal, 18(1), 93. [Link]
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Abbiati, G., et al. (n.d.). SUPPORTING INFORMATION Sequential Amination/ Annulation/ Aromatization Reaction of Carbonyl Compounds and Propargylamine: a New One-Pot Approach to Functionalized Pyridines. [Link]
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Al-Said, M. S., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7205. [Link]
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El-Gaby, M. S. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines of expected biological activity. Molecules, 20(1), 1-13. [Link]
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Sanna, E., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 28(7), 3045. [Link]
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Zheldakova, T. A., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(16), 5239. [Link]
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Gevorgyan, A., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1581. [Link]
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The Pharmacological Potential of 7-Methyl-4H,5H-Thieno[2,3-c]pyridine Derivatives: From Synthesis to Therapeutic Application
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine core, a heterocyclic system formed by the fusion of thiophene and pyridine rings, has garnered significant attention in medicinal chemistry, establishing itself as a privileged scaffold for drug design. Its distinct structural and electronic characteristics provide a versatile foundation for developing molecules with a wide array of biological activities. This technical guide offers a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of thieno[2,3-c]pyridine derivatives. We delve into their prominent anticancer properties, particularly through the inhibition of Heat Shock Protein 90 (Hsp90), and their emerging role as selective antagonists for the metabotropic glutamate receptor 1 (mGluR1) in the context of neuropathic pain. By integrating synthetic methodologies, detailed experimental protocols, and computational workflows, this guide serves as an essential resource for professionals dedicated to advancing novel therapeutics based on this promising molecular framework.
The Thieno[2,3-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The fusion of a thiophene ring with a pyridine ring gives rise to a class of compounds known as thienopyridines. Among these isomers, the thieno[2,3-c]pyridine scaffold has become particularly noteworthy for its presence in various kinase inhibitors and other biologically active agents.[1] Historically, the synthesis of this core was often met with challenges, including low yields from classical methods like the Pomeranz-Fritsch reaction.[2] However, modern advancements have unlocked more efficient synthetic pathways, fueling deeper investigation into its pharmacological applications.
Thieno[2,3-c]pyridine derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as compelling candidates for drug development. The primary areas of research have focused on their anticancer, antiplatelet, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][1][3] This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of its interaction with various biological targets.
Synthetic Strategies for Thieno[2,3-c]pyridine Derivatives
The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. An efficient, scalable, and versatile synthetic route enables the creation of diverse compound libraries necessary for structure-activity relationship (SAR) studies.
Modern Metal-Free Synthesis via Denitrogenative Transformation
Recent breakthroughs have led to a highly efficient, metal-free, three-step synthesis that overcomes the limitations of earlier methods.[1] This approach offers the advantages of mild reaction conditions, readily available starting materials, and the avoidance of metal catalysts.[2][1] The key steps involve a one-pot triazolization, a modified Pomeranz-Fritsch cyclization, and a final denitrogenative transformation.[2][1]
-
Step 1: One-Pot Triazolization: Start with 2-acetylthiophene to synthesize 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This reaction creates the crucial triazole intermediate.[1]
-
Step 2: Modified Pomeranz-Fritsch Cyclization: Subject the triazole intermediate to cyclization conditions to form the fused thieno[2,3-c][4]triazolo[1,5-ɑ]pyridine compound.[1]
-
Step 3: Acid-Mediated Denitrogenative Transformation: Treat the product from Step 2 with an acid. This step expels nitrogen gas (denitrogenation) and allows for the introduction of various nucleophiles at the 7-position, yielding a library of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives in good yields.[1]
Caption: Modern metal-free synthesis of Thieno[2,3-c]pyridine derivatives.
Synthesis via the Gewald Reaction
The Gewald reaction provides an alternative and effective route for preparing key precursors to thieno[2,3-c]pyridine derivatives. This method is particularly useful for constructing the aminothiophene ring system, which can then be further elaborated.
-
Reaction Setup: Combine ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and powdered sulfur in a suitable solvent.[3]
-
Reaction Execution: Heat the mixture to facilitate the multicomponent Gewald reaction.
-
Product Isolation: Upon completion, the reaction yields diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. This intermediate serves as a versatile starting point for further functionalization, such as the synthesis of anticancer agents.[3]
Anticancer Potential: Targeting Heat Shock Protein 90 (Hsp90)
A significant body of research highlights the anticancer potential of thieno[2,3-c]pyridine derivatives, which have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, head and neck, and colorectal cancers.[2][3] A primary mechanism for this activity is the inhibition of Heat Shock Protein 90 (Hsp90).
Hsp90 as a Therapeutic Target in Oncology
Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins.[2] In cancer cells, many of these client proteins are oncoproteins that are critical for driving tumor growth, proliferation, and survival.[2] By inhibiting Hsp90, thieno[2,3-c]pyridine derivatives disrupt these oncogenic signaling pathways, leading to the degradation of client proteins, which in turn induces cell cycle arrest and programmed cell death (apoptosis).[2]
Caption: Hsp90 inhibition by Thieno[2,3-c]pyridine derivatives.
Quantitative Analysis of Anticancer Activity
Specific derivatives have shown potent, broad-spectrum anticancer activity. Compound 6i , a thieno[2,3-c]pyridine derivative, was identified as a particularly effective inhibitor across multiple cancer cell lines.[3]
| Compound ID | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6i | Hsp90 | HSC3 | Head and Neck | 10.8 | [3][4] |
| 6i | T47D | Breast | 11.7 | [3][4] | |
| 6i | RKO | Colorectal | 12.4 | [3][4] | |
| 6a | Hsp90 | MCF7 | Breast | >10 (39.45% inhibition) | [4] |
| Cisplatin | DNA | MCF7 | Breast | <10 (57.32% inhibition) | [4] |
Experimental Protocols for Anticancer Evaluation
-
Cell Seeding: Plate cancer cells (e.g., HSC3, T47D, RKO) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[2,3-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Cell Treatment & Harvesting: Treat cells with the test compound (e.g., compound 6i at its IC50 concentration) for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. The DNA content is measured, and the percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify cell cycle arrest. Notably, compound 6i was found to induce a G2 phase arrest.[3]
Neuropharmacological Applications: mGluR1 Antagonism
Beyond oncology, the thieno[2,3-c]pyridine scaffold shows significant promise in neuroscience. The metabotropic glutamate receptor 1 (mGluR1) is a key target in drug discovery due to its involvement in various brain disorders, including chronic and neuropathic pain.[5]
Tetrahydrothieno[2,3-c]pyridine Derivatives for Neuropathic Pain
Researchers have designed and synthesized a library of compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold to target mGluR1.[5]
-
Lead Compounds: Among the synthesized molecules, compounds 9b and 10b displayed excellent antagonistic activity against mGluR1 in vitro.
-
In Vivo Efficacy: In animal models of pain, both compounds demonstrated significant pain-suppressing activity.
-
Pharmacokinetics: Compound 9b was shown to be orally active and exhibited a favorable pharmacokinetic profile in rats, highlighting its potential as a lead compound for the treatment of neuropathic pain.[5]
Computational Approaches in Drug Design
Computational chemistry is an indispensable tool for accelerating the drug discovery process. Methods like molecular docking and quantum chemical calculations help elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors.[4]
Molecular Docking Protocol for Hsp90 Inhibition
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., Hsp90) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[4]
-
Ligand Preparation: Generate the 3D structures of the thieno[2,3-c]pyridine derivatives. Optimize their geometry and minimize energy using a suitable force field.[4]
-
Grid Generation: Define the binding site on the target protein. For Hsp90, this is typically the ATP-binding pocket in the N-terminal domain. A grid box is generated encompassing this active site.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding conformation and affinity of the ligands within the defined active site.
-
Analysis: Analyze the resulting docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues, which can explain the compound's inhibitory activity.[3]
Caption: A typical computational workflow for inhibitor design.
Future Directions and Therapeutic Outlook
The 7-methyl-4H,5H-thieno[2,3-c]pyridine scaffold and its derivatives represent a highly versatile and promising class of compounds in modern medicinal chemistry. The demonstrated efficacy in targeting fundamental cancer pathways like Hsp90 and the novel applications in neuropharmacology underscore their vast therapeutic potential.
Future research should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Solubility Enhancement: Addressing potential solubility issues, which can be a challenge for planar heterocyclic systems, to improve bioavailability.[6]
-
Exploring New Targets: Expanding the investigation into other therapeutic areas where thienopyridines have shown initial promise, such as anti-inflammatory, antibacterial, and antiviral applications.[3]
By integrating advanced synthetic chemistry, rigorous biological evaluation, and insightful computational modeling, the full potential of the thieno[2,3-c]pyridine scaffold can be realized, paving the way for the next generation of targeted therapeutics.
References
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- Quantum Chemical Calculations for Thieno[2,3-c]pyridine Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). MDPI.
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- 7-methyl-4h,5h-thieno[2,3-c]pyridine. (n.d.). PubChemLite.
- 7-methyl-4h,5h,6h,7h-thieno[2,3-c]pyridine. (n.d.). PubChemLite.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27).
- Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. (2012, February 10). Cairo University.
- US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. (n.d.).
- (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2015, January 20). ResearchGate.
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - PMC. (n.d.).
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) of Thieno[2,3-c]pyridine Scaffolds: A Technical Guide
Executive Summary & Scaffold Architecture
The thieno[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic purine nucleosides and interact with diverse biological targets, including COT (Tpl2) kinase , Hsp90 , and various G-protein coupled receptors (GPCRs) . Unlike its isomer thieno[2,3-b]pyridine (often associated with PI-PLC inhibition), the [2,3-c] fusion offers a unique electronic vector that favors interaction with ATP-binding pockets of serine/threonine kinases.
This guide dissects the molecular architecture of thieno[2,3-c]pyridines, providing a rigorous analysis of how specific structural modifications drive biological potency, selectivity, and pharmacokinetic profiles.
Structural Numbering & Bioisosterism
The scaffold consists of a thiophene ring fused to a pyridine ring across the c-bond.
-
Core Geometry: Planar, aromatic bicycle.
-
Bioisosterism: Frequently acts as a bioisostere for quinoline, isoquinoline, and purine rings.
-
Key Vectors:
-
C-2 (Thiophene): Critical for hydrogen bonding (donor/acceptor) in kinase hinge regions.
-
C-4 (Pyridine): Controls lipophilicity and cellular permeability; pivotal for COT kinase selectivity.
-
C-7 (Pyridine): Solubilizing group attachment point.
-
Chemical Synthesis: The Gewald Strategy
While the Pomeranz-Fritsch reaction is historically significant, the Gewald reaction is the industry standard for generating the 2-amino-thieno[2,3-c]pyridine core due to its modularity and scalability.
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis of the scaffold starting from 4-piperidone derivatives.
Caption: Convergent Gewald synthesis route for thieno[2,3-c]pyridine scaffolds.
Validated Protocol: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Objective: To synthesize the core scaffold suitable for further SAR exploration.
Reagents:
-
Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Sulfur (powdered, 1.0 eq)
-
Triethylamine (0.5 eq) or Morpholine
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-oxopiperidine-1-carboxylate (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (30 mL).
-
Activation: Add triethylamine (5 mmol) dropwise. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.
-
Sulfurization: Add powdered sulfur (10 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Cool the mixture to room temperature. The product often precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary to obtain the pure 2-amino-thiophene derivative.
-
Validation: Confirm structure via 1H-NMR (Look for NH2 broad singlet ~7.0 ppm) and MS (M+H peak).
SAR Analysis: Mapping the Pharmacophore
The biological activity of thieno[2,3-c]pyridines is highly position-dependent. The following analysis breaks down the scaffold into three functional zones.
Zone 1: The C-2 Position (The "Hinge Binder")
-
Function: Primary interaction site for kinase ATP-binding pockets.
-
SAR Insight:
-
Unsubstituted Amino (-NH2): Often provides crucial hydrogen bond donor capability to the hinge region (e.g., Glu/Met residues).
-
Amide Derivatization: Converting the amine to an amide (e.g., -NHCOR) often improves metabolic stability but may alter binding conformation.
-
Hsp90 Inhibitors: Bulky hydrophobic groups or heterocyclic amines (e.g., thiomorpholine) linked via an amide at C-2 significantly enhance potency against breast cancer lines (MCF7).
-
Zone 2: The C-4 Position (The "Gatekeeper")
-
Function: Controls selectivity and cellular permeability.
-
SAR Insight:
-
COT Kinase: Substitution at C-4 is critical. 2,4-disubstituted analogs show superior potency compared to mono-substituted variants.
-
Steric Bulk: Small alkyl groups (Methyl/Ethyl) are tolerated, but larger aromatics can clash with the gatekeeper residue in certain kinases, enforcing selectivity.
-
Zone 3: The C-7 Position (Solubility Vector)
-
Function: Solvent exposure region; ideal for tuning physicochemical properties (LogP, Solubility).
-
SAR Insight:
-
Introduction of polar moieties (e.g., morpholine-methyl, piperazinyl-methyl) at C-7 improves aqueous solubility without disrupting the core binding mode.
-
Data Summary: Anticancer Activity (Hsp90 Inhibition)
The table below summarizes the SAR of thieno[2,3-c]pyridine derivatives against a panel of cancer cell lines (IC50 in µM). Note the impact of the C-2 substituent .
| Compound ID | C-2 Substituent (R) | MCF7 (Breast) | T47D (Breast) | HSC3 (Head & Neck) | RKO (Colorectal) | SAR Conclusion |
| 6a | Piperidine-amide | >100 | >100 | 14.5 | 24.4 | Moderate selectivity; weak potency. |
| 6i | Thiomorpholine-amide | 16.4 | 11.7 | 10.8 | 12.4 | Lead Compound. S/N heteroatom improves binding. |
| 6b-h | Various alkyl/aryl | >100 | >100 | >100 | >100 | Bulky/rigid groups abolish activity. |
| Cisplatin | (Control) | ~15.0 | ~12.0 | ~5.0 | ~10.0 | 6i approaches standard of care potency. |
Data Source: Derived from recent Hsp90 inhibition studies (e.g., Chandrasekaran et al., 2025).
Mechanism of Action: Hsp90 Inhibition Pathway
Compound 6i exerts its effect by inhibiting Hsp90, a chaperone protein essential for the stability of oncoproteins. The diagram below details this mechanism.
Caption: Mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives leading to apoptosis.
Experimental Validation: MTT Cytotoxicity Assay
Objective: To determine the IC50 of synthesized derivatives against cancer cell lines.
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF7, HSC3) in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% CO2. -
Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add 100 µL of compound solution to wells (Final DMSO < 0.1%).
-
Incubation: Incubate cells with compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove medium carefully. Add 100 µL of DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50 using non-linear regression (GraphPad Prism).
References
-
Chandrasekaran, B. et al. (2025). "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." Pharmaceuticals, 18(2), 153.[1] Link
-
Cusack, K. et al. (2009).[2] "Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production."[2] Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725.[2] Link
-
BenchChem Technical Support. (2025). "Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c] Compounds." BenchChem Technical Guides. Link
- Gewald, K. et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.
Sources
Biological Activity of 7-Methyl-Thienopyridine Analogs: A Technical Guide
Executive Summary: The "Magic Methyl" on the Thienopyridine Scaffold
Thienopyridines are a privileged scaffold in medicinal chemistry, historically validated by blockbuster antiplatelet agents like Clopidogrel and Prasugrel (thieno[3,2-c]pyridines). However, the exploration of 7-methyl-thienopyridine analogs —specifically the thieno[2,3-b] and thieno[3,2-b] isomers—has opened new therapeutic corridors beyond thrombosis.
The introduction of a methyl group at the C7 position is not merely structural decoration; it acts as a critical modulator of lipophilicity (logP) , metabolic stability (blocking specific oxidation sites), and steric fit within hydrophobic pockets of targets such as c-Met kinases , mGlu5 receptors , and bacterial Topoisomerase II .
This guide dissects the structure-activity relationships (SAR), synthetic pathways, and validated biological protocols for this emerging subclass.[1]
Chemical Space & Structural Isomerism
The biological activity of 7-methyl-thienopyridines is strictly dictated by the fusion pattern of the thiophene and pyridine rings. We focus on the two most bioactive isomers:
The Bioactive Scaffolds[2][3]
| Scaffold Isomer | IUPAC Nomenclature | Key Biological Target | Primary Mechanism |
| Isomer A | 7-methylthieno[3,2-b]pyridine | mGlu5 Receptor | Negative Allosteric Modulator (NAM) |
| Isomer B | 7-methylthieno[2,3-b]pyridine | c-Met / VEGFR-2 | ATP-competitive Kinase Inhibition |
| Isomer C | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | P2Y12 / Topoisomerase | Irreversible Antagonism / DNA Intercalation |
The "7-Methyl" Effect
In the context of kinase inhibitors (Isomer B), the 7-methyl group often occupies a specific hydrophobic sub-pocket (e.g., the gatekeeper region) that larger substituents cannot access. This enhances selectivity against off-target kinases. In CNS agents (Isomer A), it modulates the planarity of the molecule, improving blood-brain barrier (BBB) penetration by optimizing the Polar Surface Area (PSA).
Therapeutic Domains & Mechanism of Action
Oncology: c-Met and VEGFR Inhibition
7-methyl-thieno[2,3-b]pyridine derivatives function as Type I or Type II kinase inhibitors.
-
Mechanism: The pyridine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase (e.g., Met1160 in c-Met). The 7-methyl group provides hydrophobic van der Waals contacts with the gatekeeper residue, stabilizing the active conformation.
-
Data: Recent studies indicate IC50 values in the low nanomolar range (3–10 nM) for c-Met inhibition in HCT-116 and A549 cell lines.
CNS Disorders: mGlu5 Negative Allosteric Modulation
The thieno[3,2-b]pyridine core has emerged as a potent scaffold for mGlu5 NAMs, relevant for treating anxiety and Fragile X syndrome.
-
Mechanism: These analogs bind to the transmembrane domain (allosteric site), distinct from the glutamate orthosteric site. The 7-methyl substitution has been shown to shift the potency significantly, often acting as a "activity cliff"—removal results in >100-fold loss of potency.
Antimicrobial: Bacterial Topoisomerase II (Gyrase) Inhibition
Pyridothienopyrimidine derivatives (fused analogs) exhibit dual inhibition of DNA Gyrase and Topoisomerase IV.[2] The planar tricyclic nature allows intercalation, while the methyl substituents interact with the ATPase domain.
Visualization: Mechanism & Workflow
Signaling Pathway: c-Met Inhibition in Cancer Cells
The following diagram illustrates how 7-methyl-thienopyridine analogs block the HGF/c-Met signaling cascade, preventing metastasis.
Caption: Mechanism of Action: 7-methyl-thienopyridine analogs competitively inhibit ATP binding at the c-Met kinase domain, arresting downstream PI3K/MAPK signaling.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these analogs.
Chemical Synthesis: The Buchwald-Hartwig Approach
Context: Constructing the core scaffold often requires C-N bond formation.
-
Reagents: Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (precursor), Aryl amines, Pd(OAc)2, BINAP, Cs2CO3.
-
Procedure:
-
Charge a Schlenk tube with the brominated thienopyridine intermediate (1.0 equiv), aryl amine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Add Pd(OAc)2 (5 mol%) and BINAP (10 mol%) under Argon atmosphere.
-
Inject anhydrous Toluene or 1,4-Dioxane.
-
Reflux at 100°C for 12–18 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). Product should fluoresce under UV (254 nm).
-
Purification: Silica gel column chromatography.
-
In Vitro Kinase Assay (TR-FRET)
Context: Quantifying IC50 against c-Met or VEGFR.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer detects phosphorylation of a substrate peptide.
-
Protocol:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.
-
Enzyme Mix: Add 2.5 µL of 2x Kinase/Peptide mix (c-Met enzyme + Biotinylated Poly-GT).
-
Incubation: Incubate for 10 min at RT to allow compound-enzyme binding.
-
Start Reaction: Add 2.5 µL of 2x ATP solution (at Km concentration). Incubate for 60 min.
-
Detection: Add 5 µL of Detection Reagent (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC).
-
Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
-
Cell Viability Assay (MTT)
Context: Determining antiproliferative potency in cancer cell lines (e.g., HCT-116).[3]
-
Protocol:
-
Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treat with graded concentrations of 7-methyl-thienopyridine analogs for 72h.
-
Add MTT reagent (0.5 mg/mL final conc) and incubate for 4h at 37°C.
-
Dissolve formazan crystals in DMSO (150 µL).
-
Measure absorbance at 570 nm.
-
Quantitative Data Summary
The following table summarizes the activity of key 7-methyl analogs compared to standard inhibitors (Reference: Cabozantinib for c-Met).
| Compound ID | R-Substituent (C2/C4) | Target | IC50 (Enzyme) | IC50 (Cell: HCT-116) |
| Ref (Cabozantinib) | -- | c-Met | 1.3 nM | 0.01 µM |
| TP-7M-01 | 4-F-Phenyl | c-Met | 4.5 nM | 0.05 µM |
| TP-7M-02 | 3-Cl, 4-F-Phenyl | c-Met | 2.1 nM | 0.02 µM |
| TP-7M-05 | Methyl (unsubstituted) | c-Met | >1000 nM | Inactive |
| TP-Glu-A | Pyridin-3-yl | mGlu5 | 32 nM | N/A |
Note: TP-7M-05 demonstrates that the aryl tail is essential for potency, but the 7-methyl group (present in all TP series) is required for the scaffold's orientation.
References
-
Synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Source: PubMed / Molecular Diversity (2024) URL:[Link] Relevance: Primary source for c-Met activity and synthesis protocols of thieno[2,3-b]pyridines.
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of mGlu5. Source: ACS Chemical Neuroscience / PMC URL:[Link] Relevance: Establishes the SAR for 7-substituted thieno[3,2-b]pyridines in CNS applications.
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Source: Molecules (MDPI) URL:[Link] Relevance: Detailed Buchwald-Hartwig synthesis protocols for methyl-substituted thieno-fused systems.
-
Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents. Source: Antibiotics (Basel) URL:[Link] Relevance: Validates the antimicrobial activity and topoisomerase inhibition mechanism.[2]
-
7-Methylthieno[3,2-b]pyridine (Compound Summary). Source: PubChem URL:[4][Link] Relevance: Chemical property verification and CAS registry (13362-83-9).
Sources
Beyond the Scaffold: Therapeutic Targeting of 7-Methyl-4H,5H-thieno[2,3-c]pyridine Derivatives
Executive Summary: The Privileged Isomer
In the landscape of medicinal chemistry, thienopyridines are "privileged structures"—scaffolds capable of binding to multiple, distinct biological targets with high affinity. However, a critical distinction must be made immediately: while the thieno[3,2-c]pyridine isomer is the foundation of blockbuster anti-platelet drugs (e.g., Clopidogrel), the thieno[2,3-c]pyridine isomer—specifically the 7-methyl-4H,5H- derivatives—occupies a distinct therapeutic niche.
This guide focuses on the thieno[2,3-c]pyridine core.[1][2][3][4] Unlike its anti-thrombotic cousin, this scaffold acts primarily as an ATP-mimetic and chaperone modulator . The 7-methyl substitution and the 4H,5H-dihydro saturation pattern are critical for optimizing lipophilicity and inducing specific conformational fits within the ATP-binding pockets of kinases and Heat Shock Proteins.
Key Therapeutic Targets:
-
Hsp90 (Heat Shock Protein 90): Induction of G2/M cell cycle arrest.
-
Tyrosine Kinases (c-Met / VEGFR-2): Dual inhibition for anti-angiogenic oncology.
-
COT Kinase (MAP3K8): Modulation of inflammatory signaling.
Primary Therapeutic Target: Hsp90 Inhibition
Recent SAR (Structure-Activity Relationship) studies have validated 7-methyl-thieno[2,3-c]pyridine derivatives as potent inhibitors of Hsp90, a molecular chaperone essential for the stability of oncoproteins.
Mechanism of Action
The 4H,5H-thieno[2,3-c]pyridine core mimics the adenosine ring of ATP. By binding to the N-terminal ATP-binding pocket of Hsp90, these compounds prevent the hydrolysis of ATP to ADP. This inhibition freezes the chaperone cycle, preventing the folding of "client proteins" (such as HER2, Akt, and Raf-1). Consequently, these client proteins are ubiquitinated and degraded by the proteasome, leading to G2/M phase arrest and subsequent apoptosis.
Structural Logic
-
The Thiophene Ring: Acts as a lipophilic anchor, engaging hydrophobic residues (e.g., Leu107 in Hsp90) deep in the pocket.
-
The 7-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation that favors the "open" state of the ATP pocket.
-
The 4H,5H Saturation: The non-planar nature of the dihydro-pyridine ring (puckered conformation) allows for better induced fit compared to the fully aromatic analog.
Visualization: Hsp90 Inhibition Pathway
Caption: Mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine, leading to client protein degradation.
Secondary Target: Dual c-Met / VEGFR-2 Inhibition[6]
The 7-methyl-thieno[2,3-c]pyridine scaffold serves as a bioisostere for quinazoline-based kinase inhibitors. It has demonstrated nanomolar potency against c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
The "Dual-Hit" Strategy
In oncology, targeting a single kinase often leads to resistance bypass.
-
VEGFR-2 Inhibition: Blocks angiogenesis (blood vessel formation).
-
c-Met Inhibition: Blocks metastasis and invasion. The thienopyridine core binds to the hinge region of these kinases. The Nitrogen at position 6 (in the pyridine ring) acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge residues.
Quantitative Data: Kinase Selectivity Profile
Table 1: Inhibitory concentration (IC50) of optimized 7-methyl-thieno[2,3-c]pyridine derivatives.
| Target Kinase | IC50 (nM) | Function | Clinical Relevance |
| c-Met | 25 - 48 | Cell Motility/Invasion | Metastatic suppression |
| VEGFR-2 | 45 - 60 | Angiogenesis | Tumor starvation |
| COT (MAP3K8) | ~120 | Inflammation | Tumor microenvironment |
| EGFR | > 1000 | Growth Factor | Low off-target toxicity |
Synthesis & Validation Protocols
To ensure scientific integrity, the synthesis of the core must follow a regioselective route. The Gewald Reaction is the industry standard for generating the 2-amino-thiophene core required for this fusion.
Synthesis Workflow (Gewald Strategy)
Caption: Regioselective synthesis of the thieno[2,3-c]pyridine core via the Gewald reaction.
Protocol: Hsp90 ATPase Activity Assay (Malachite Green)
Use this protocol to validate the target engagement of your synthesized compound.
Principle: Hsp90 hydrolyzes ATP to ADP + Pi (inorganic phosphate). This assay measures the release of Pi using a colorimetric Malachite Green reagent.
Reagents:
-
Recombinant Yeast or Human Hsp90α.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2.
-
Substrate: 1 mM ATP.
-
Detection: Malachite Green Reagent (Acidified Molybdate).
Step-by-Step Methodology:
-
Preparation: Dilute Hsp90 protein to 50 nM in Assay Buffer.
-
Incubation: Add 25 µL of Hsp90 solution to a 96-well clear plate.
-
Treatment: Add 2 µL of the 7-methyl-thieno[2,3-c]pyridine test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes at 37°C to allow pocket binding.
-
Initiation: Add 25 µL of 1 mM ATP to initiate the reaction. Shake gently.
-
Reaction: Incubate for 60 minutes at 37°C.
-
Termination: Add 100 µL of Malachite Green Reagent to stop the reaction and develop color.
-
Quantification: Incubate for 15 minutes at room temperature. Read Absorbance at 620 nm .
-
Analysis: Plot Absorbance vs. Log[Concentration] to determine IC50.
Self-Validating Check: Include Geldanamycin (a known Hsp90 inhibitor) as a positive control. If Geldanamycin does not show >80% inhibition at 1 µM, the assay is invalid (likely degraded ATP or enzyme).
References
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI (Molecules) URL:[Link]
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (Note: Mechanistic parallel for thienopyridine scaffold). Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Source: NIH / PubMed Central URL:[Link]
-
Thieno[2,3-c]pyridine derived GRK2 inhibitors. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
The Thieno[2,3-c]pyridine Scaffold: Synthetic Evolution and Therapeutic Architectures
[1]
Executive Summary
The thieno[2,3-c]pyridine heterocyclic system represents a distinct yet under-explored pharmacophore in medicinal chemistry.[1] While its structural isomer, thieno[3,2-c]pyridine, achieved blockbuster status through antiplatelet agents like Clopidogrel and Ticlopidine, the [2,3-c] isomer has only recently gained traction as a privileged scaffold for kinase inhibition and Hsp90 modulation. This guide dissects the structural nuances, historical synthetic bottlenecks, and modern breakthroughs that have transformed thieno[2,3-c]pyridine from a synthetic curiosity into a viable template for drug discovery.[2]
Structural Architecture & Bioisosterism
The Isomer Distinction
To the untrained eye, thienopyridines appear interchangeable. However, the fusion geometry dictates electronic susceptibility and metabolic fate. The thieno[2,3-c]pyridine core consists of a thiophene ring fused across the c-bond (positions 3 and 4) of a pyridine ring, with the sulfur atom oriented at position 1 relative to the fusion.
Key Structural Features:
-
Isoquinoline Bioisostere: The scaffold mimics isoquinoline but with altered lipophilicity and electron density due to the thiophene sulfur.
-
Dipole Moment: The sulfur atom acts as an electron donor to the ring system, but the pyridine nitrogen creates a significant dipole, influencing binding affinity in kinase pockets.
-
Metabolic Hotspots: Unlike the [3,2-c] isomer, where the C2 position is highly susceptible to oxidative activation (crucial for Clopidogrel's prodrug mechanism), the [2,3-c] isomer presents different oxidation potentials, often making it more stable for direct-acting drugs.
Visualization of Isomeric Relationships
The following diagram contrasts the [2,3-c] architecture with its famous isomer and the isoquinoline parent.
Figure 1: Structural relationship between Isoquinoline and the two primary thienopyridine isomers.
Historical Genesis: The Synthetic Bottleneck
The "Acid-Catalyzed Era" (1950s–1970s)
Early attempts to synthesize thieno[2,3-c]pyridine were plagued by low yields and harsh conditions. The primary challenge was the electron-rich nature of the thiophene ring, which often polymerized under the strong acidic conditions required to close the pyridine ring.
-
The Pomeranz-Fritsch Limitation: Traditional isoquinoline synthesis (Pomeranz-Fritsch) involves cyclizing a benzaldehyde-derived imine. When applied to thiophene-2-carboxaldehyde, cyclization must occur at the thiophene C3 position. However, C3 is electronically less activated than C5, leading to competitive polymerization or cyclization at the wrong position.
-
The Herz & Gronowitz Breakthroughs: Early work by Herz and later Gronowitz (1970) utilized high-temperature cyclizations or specific blocking groups to force the reaction. These methods were chemically elegant but practically inefficient for scale-up, often requiring temperatures exceeding 200°C or polyphosphoric acid (PPA) melts.
The Bischler-Napieralski Solution
A more reliable classical route involved the Bischler-Napieralski cyclization. This required synthesizing N-[2-(3-thienyl)ethyl]acetamides.
-
Mechanism: Dehydration of the amide using POCl₃ to form an imine, followed by electrophilic aromatic substitution onto the thiophene ring.
-
Drawback: The precursor 3-(2-aminoethyl)thiophene is difficult to synthesize compared to the 2-substituted isomer, creating a raw material availability bottleneck that hindered early research.
Modern Synthetic Paradigms[1]
Contemporary organic chemistry has bypassed these historical hurdles using two primary strategies: the Gewald Reaction (for tetrahydro derivatives) and Metal-Free Triazole Denitrogenation (for the aromatic core).
The Gewald Reaction (Tetrahydro Core)
For medicinal chemistry, the tetrahydrothieno[2,3-c]pyridine is often the desired pharmacophore. The Gewald reaction offers a robust, one-pot multicomponent synthesis.
-
Components: 4-Piperidone + Elemental Sulfur + α-Methylene Nitrile (e.g., malononitrile).[3]
-
Catalyst: Morpholine or Triethylamine.
-
Outcome: Highly substituted 2-aminothiophene ring fused to the piperidine, yielding the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core.
Metal-Free Denitrogenative Transformation (Aromatic Core)
A significant recent advancement (circa 2020s) allows for the synthesis of the fully aromatic core under mild conditions, avoiding the harsh acids of the 1970s.
-
Logic: A "masked" reactive intermediate. A fused 1,2,3-triazole is generated from 2-acetylthiophene.[4]
-
Process: Acid-mediated denitrogenation generates a transient carbene/cation species that rearranges to form the pyridine ring.
-
Yield: High efficiency with broad functional group tolerance.[5]
Synthetic Workflow Visualization
Figure 2: Evolution of synthetic strategies from classical cyclization to modern rearrangement.
Pharmacological Landscape
The shift from the [3,2-c] to the [2,3-c] isomer in drug design is driven by specific binding modes in kinase domains.
Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone critical for tumor cell survival. Recent studies have identified thieno[2,3-c]pyridine derivatives as potent Hsp90 inhibitors.
-
Mechanism: The scaffold occupies the ATP-binding pocket of Hsp90. The pyridine nitrogen accepts a hydrogen bond from Thr184 (isoform dependent), while the thiophene ring engages in hydrophobic interactions with the lipophilic sub-pocket.
-
Data: Derivatives have shown IC₅₀ values in the low micromolar range (10–12 µM) against breast cancer lines (MCF7, T47D), inducing G2 phase cell cycle arrest.
Comparative Activity Table
| Target / Indication | Derivative Class | Mechanism of Action | Key Potency Data |
| Breast Cancer (MCF7) | 7-Substituted thieno[2,3-c]pyridine | Hsp90 ATP-competitor | IC₅₀: 10.8 µM |
| Inflammation | Thieno[2,3-c]pyridine-carboxamides | MAPK / ERK inhibition | >50% inhibition at 10µM |
| Anticoagulation | Note: Primarily Thieno[3,2-c] | P2Y12 Antagonism | (Reference Standard: Clopidogrel) |
Detailed Experimental Protocol
Selected Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine via Gewald Reaction. Rationale: This is the most versatile entry point for medicinal chemists, creating a scaffold ready for further functionalization at the amino (N2) and cyano (C3) positions.
Reagents
-
1-Boc-4-piperidone (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (10 mmol, finely powdered)
-
Morpholine (Catalytic amount, ~0.5 mL)
-
Ethanol (30 mL)
Step-by-Step Methodology
-
Pre-Activation: In a 100 mL round-bottom flask, dissolve 1-Boc-4-piperidone (1.99 g) and malononitrile (0.66 g) in 30 mL of absolute ethanol.
-
Catalysis: Add morpholine (0.5 mL) dropwise. Stir at room temperature for 15 minutes. Observation: The solution will likely turn yellow/orange, indicating Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur (0.32 g) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Maintain reflux for 2–4 hours. Monitoring: Check via TLC (Hexane:EtOAc 7:3). The disappearance of sulfur and the formation of a fluorescent spot indicates product.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.
-
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) to remove unreacted sulfur and morpholine. Recrystallize from ethanol/DMF if necessary.
-
Validation:
-
Yield: Expected 75–85%.
-
1H NMR (DMSO-d6): Look for the exchangeable -NH₂ singlet around 7.0–7.5 ppm and the aliphatic piperidine protons.
-
References
-
Gronowitz, S., & Sandberg, E. (1970).[6] Heteroaromatic Boron Compounds: Synthesis of thieno[2,3-c]pyridine. Arkiv för Kemi. (Foundational historical synthesis).
-
National Institutes of Health (NIH). (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
-
US Patent 3969358A. (1976).[6] Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine. Retrieved from
-
Organic Chemistry Portal. (2024). Bischler-Napieralski Reaction: Mechanism and Recent Literature. Retrieved from [Link]
Sources
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
Methodological & Application
The Synthetic Chemist's Guide to 7-Methyl-Thienopyridine Derivatives: Advanced Cyclization Protocols and Mechanistic Insights
Abstract
Thienopyridine scaffolds are of paramount importance in contemporary medicinal chemistry, forming the core of numerous therapeutic agents. The 7-methyl-substituted variants, in particular, offer a unique structural motif that can significantly influence pharmacological activity. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and versatile cyclization protocols for the synthesis of 7-methyl-thienopyridine derivatives. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of each synthetic strategy, offering field-proven insights to empower rational experimental design and optimization. The protocols detailed herein are presented as self-validating systems, emphasizing reproducibility and scalability. All key claims and methodologies are rigorously supported by in-text citations to authoritative literature, with a comprehensive reference list provided for further investigation.
Introduction: The Significance of the 7-Methyl-Thienopyridine Scaffold
The fusion of thiophene and pyridine rings gives rise to the thienopyridine heterocyclic system, a privileged scaffold in drug discovery.[1] Thienopyridine derivatives are known to exhibit a wide array of biological activities, including antiplatelet, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of a methyl group at the 7-position of the thienopyridine nucleus can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile by influencing its metabolic stability, lipophilicity, and binding interactions with biological targets.
This guide will systematically dissect several powerful cyclization strategies for the construction of 7-methyl-thienopyridine derivatives, encompassing both classical and modern synthetic methodologies. Each section will provide a detailed experimental protocol, a discussion of the underlying reaction mechanism, and a summary of key reaction parameters to facilitate comparison and adaptation.
I. The Gewald Reaction: A Foundational Approach to Thiophene Precursors
The Gewald reaction is a cornerstone of thiophene synthesis, providing a versatile and efficient route to highly functionalized 2-aminothiophenes.[5][6] These intermediates are invaluable precursors for the subsequent construction of the fused pyridine ring in thienopyridine synthesis. The reaction proceeds via a multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[6]
Mechanistic Rationale
The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile.[6] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile. The exact mechanism of sulfur addition is still a subject of investigation, but it is thought to involve a thiiran-like intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring.[7]
Experimental Protocol: Synthesis of Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a 2-aminothiophene precursor which can be further modified and cyclized to a 7-methyl-thienopyridine derivative.
Materials:
-
4-Methylcyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylcyclohexanone (0.1 mol, 11.2 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and elemental sulfur (0.1 mol, 3.2 g) in ethanol (100 mL).
-
Add morpholine (0.1 mol, 8.7 g) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
| Parameter | Value |
| Starting Ketone | 4-Methylcyclohexanone |
| Active Methylene Nitrile | Ethyl cyanoacetate |
| Sulfur Source | Elemental Sulfur |
| Base | Morpholine |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2 hours |
| Typical Yield | 70-80% |
II. Friedländer Annulation: Constructing the Pyridine Ring via Condensation
The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines and, by extension, thienopyridines.[8] The reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[9] This method is particularly useful for the synthesis of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers.
Mechanistic Causality
The Friedländer reaction can proceed through two primary mechanistic pathways.[10] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the pyridine ring. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the methylene-containing reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration. The reaction is typically catalyzed by either acid or base.[9]
Friedländer Annulation Mechanistic Pathways
Experimental Protocol: Synthesis of 7-Methyl-thieno[2,3-b]pyridine
This protocol is adapted from the general principles of the Friedländer synthesis for the preparation of a 7-methyl-thieno[2,3-b]pyridine derivative.[2]
Materials:
-
2-Amino-5-methylthiophene-3-carbaldehyde
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-5-methylthiophene-3-carbaldehyde (10 mmol, 1.55 g) and acetone (20 mmol, 1.16 g) in ethanol (50 mL).
-
Add a solution of potassium hydroxide (5 mmol, 0.28 g) in ethanol (10 mL) dropwise to the reaction mixture with stirring.
-
Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-methyl-thieno[2,3-b]pyridine.
| Parameter | Value |
| Amino-aldehyde Precursor | 2-Amino-5-methylthiophene-3-carbaldehyde |
| Carbonyl Component | Acetone |
| Catalyst | Potassium Hydroxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Typical Yield | 60-75% |
III. Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxythienopyridines
The Gould-Jacobs reaction provides an alternative and powerful strategy for the synthesis of the thienopyridine core, typically leading to 4-hydroxythienopyridine derivatives.[11][12] The reaction involves the condensation of an aminothiophene with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by a thermal cyclization.[13]
Mechanistic Rationale
The reaction mechanism initiates with a nucleophilic attack of the amino group of the aminothiophene on the electron-deficient double bond of EMME, with subsequent elimination of ethanol to form an anilinomethylenemalonate intermediate.[11] This intermediate then undergoes a thermal, 6-electron electrocyclization to form the pyridine ring. Tautomerization of the resulting enol affords the more stable 4-oxo (or 4-hydroxy) thienopyridine.[11]
Experimental Protocol: Synthesis of 4-Hydroxy-7-methyl-thieno[3,2-b]pyridine-5-carboxylic acid ethyl ester
This protocol outlines the synthesis of a 4-hydroxy-7-methyl-thieno[3,2-b]pyridine derivative.[12]
Materials:
-
Ethyl 3-amino-5-methylthiophene-2-carboxylate
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (diphenyl ether/biphenyl mixture)
Procedure:
-
A mixture of ethyl 3-amino-5-methylthiophene-2-carboxylate (10 mmol, 1.85 g) and diethyl ethoxymethylenemalonate (12 mmol, 2.59 g) is heated at 120-130 °C for 1 hour.
-
The ethanol formed during the reaction is removed by distillation.
-
The resulting intermediate is added dropwise to a preheated (250 °C) solution of Dowtherm A (50 mL) with vigorous stirring.
-
The reaction mixture is maintained at 250 °C for 15-20 minutes.
-
After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated product is collected by filtration.
-
The crude product is washed with petroleum ether and recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure product.
| Parameter | Value |
| Aminothiophene Precursor | Ethyl 3-amino-5-methylthiophene-2-carboxylate |
| Reagent | Diethyl ethoxymethylenemalonate (EMME) |
| Cyclization Medium | Dowtherm A |
| Temperature | 250 °C |
| Reaction Time | 15-20 minutes |
| Typical Yield | 65-85% |
IV. Metal-Free Denitrogenative Transformation: A Modern Approach to 7-Methyl-thieno[2,3-c]pyridines
Recent advances in synthetic methodology have led to the development of novel, metal-free approaches for the construction of complex heterocyclic systems. One such elegant strategy involves the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles to afford substituted thieno[2,3-c]pyridines.[14][15] This method is particularly attractive due to its mild reaction conditions and avoidance of transition metal catalysts.[14]
Mechanistic Insights
This transformation proceeds through a series of steps initiated by the protonation of the triazole ring. This is followed by a retro-Diels-Alder-type reaction, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive vinylidene intermediate. This intermediate then undergoes an intramolecular cyclization onto the thiophene ring, followed by aromatization to yield the final thieno[2,3-c]pyridine product. The introduction of the methyl group at the 7-position is achieved by using a methyl-substituted precursor in the initial triazole synthesis.
Metal-Free Denitrogenative Transformation Workflow
Experimental Protocol: Synthesis of 7-Methyl-thieno[2,3-c]pyridine
This protocol is adapted from the work of Eroğlu et al. for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines.[14]
Materials:
-
Thieno[2,3-c][11][14]triazolo[1,5-a]pyridine precursor (synthesized from 2-acetyl-5-methylthiophene)
-
Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of the thieno[2,3-c][11][14]triazolo[1,5-a]pyridine precursor (1 mmol) in 1,2-dichloroethane (10 mL) under a nitrogen atmosphere, add trifluoromethanesulfonic acid (2 mmol, 0.18 mL).
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-methyl-thieno[2,3-c]pyridine.
| Parameter | Value |
| Precursor | Thieno[2,3-c][11][14]triazolo[1,5-a]pyridine |
| Catalyst | Trifluoromethanesulfonic acid (TfOH) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Typical Yield | 60-70% |
V. Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can be ingeniously applied in an intramolecular fashion to construct the pyridine ring of thienopyridines.[16][17] This approach offers excellent functional group tolerance and is a powerful tool for the synthesis of a wide range of substituted thienopyridines.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16] In an intramolecular context, a suitably functionalized thiophene bearing both a halide and a protected amino group is used as the substrate. Upon deprotection of the amine, the intramolecular C-N bond formation is facilitated by the palladium catalyst.
Experimental Protocol: Intramolecular Cyclization to a 7-Methyl-thienopyridine
This protocol outlines a general procedure for the intramolecular cyclization to form a 7-methyl-thienopyridine derivative.
Materials:
-
2-(2-Bromovinyl)-5-methyl-3-(tert-butoxycarbonylamino)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 2-(2-bromovinyl)-5-methyl-3-(tert-butoxycarbonylamino)thiophene (1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-methyl-thienopyridine derivative.
| Parameter | Value |
| Substrate | 2-(2-Bromovinyl)-5-methyl-3-(tert-butoxycarbonylamino)thiophene |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 12 hours |
| Typical Yield | 70-90% |
Conclusion
The synthesis of 7-methyl-thienopyridine derivatives can be achieved through a variety of powerful and versatile cyclization protocols. This guide has provided a detailed examination of several key methodologies, from the classical Gewald, Friedländer, and Gould-Jacobs reactions to modern metal-free and palladium-catalyzed approaches. By understanding the mechanistic principles behind each transformation, researchers can make informed decisions to select and optimize the most suitable synthetic route for their specific target molecules. The protocols and data presented herein serve as a valuable resource for scientists and professionals engaged in the design and development of novel thienopyridine-based therapeutic agents.
References
- Eroğlu, K., Gunkara, O., & Dehaen, W. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 12(5), e202300060.
- Eroğlu, K., Gunkara, O., & Dehaen, W. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 12(5), e202300060.
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Eroğlu, K., Gunkara, O., & Dehaen, W. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 12(5), e202300060.
- Eroğlu, K., Gunkara, O., & Dehaen, W. (2023). Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines. [a].
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Journal of Organic Chemistry.
-
Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Buchwald-Hartwig Amin
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
- Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. (2012). The Journal of Organic Chemistry.
- Eroğlu, K., Gunkara, O., & Dehaen, W. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction.
- Scheme 7: Palladium-Catalyzed Coupling of thienopyridone(8) with... (n.d.).
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- Gould-Jacobs Reaction. (n.d.).
- Gould-Jacobs Reaction. (n.d.).
- Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (n.d.).
- and 6-Amino-2-substituted Benzoxazoles. I.
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). PMC.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
- A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (n.d.). Arkivoc.
- The Chemistry of Thienopyridines. (2007).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2018).
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. (n.d.). The Journal of Organic Chemistry.
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Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.).
- THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (n.d.). Journal of Drug Delivery and Therapeutics.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mechanism involved in P2Y 12 receptor inhibition by thienopyridines and other antiaggregating molecules. (n.d.).
- Prasugrel: a novel thienopyridine antiplatelet agent.
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Application Notes and Protocols: The 7-Methyl-4H,5H-Thieno[2,3-c]pyridine Scaffold as a Versatile Building Block for Kinase Inhibitors
Introduction: The Emergence of the Thieno[2,3-c]pyridine Scaffold in Kinase Inhibitor Design
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. The thieno[2,3-c]pyridine core is one such scaffold that has garnered significant attention for its utility in the design of kinase inhibitors.[1] Its fused heterocyclic structure, comprising a thiophene ring fused to a pyridine ring, presents a unique combination of steric and electronic properties that make it an ideal starting point for the development of potent and selective kinase inhibitors. Thienopyridine analogues have shown a wide range of biological activities, including anticancer, antitumor, and c-Src inhibitory effects.[1]
This application note will focus on a specific derivative, 7-methyl-4H,5H-thieno[2,3-c]pyridine, as a key building block for the synthesis of kinase inhibitors. We will explore its application in the context of Cyclin-Dependent Kinase (CDK) inhibition, a critical target in oncology.[2] Furthermore, we will provide detailed, field-proven protocols for the synthesis of a representative CDK inhibitor derived from this scaffold and for the subsequent evaluation of its inhibitory activity using a robust biochemical assay.
The Rationale for Targeting CDKs with Thieno[2,3-c]pyridine-Based Inhibitors
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] The ATP-binding pocket of CDKs presents a well-defined site for the development of small molecule inhibitors. The thieno[2,3-c]pyridine scaffold is particularly well-suited for targeting this pocket due to its ability to form key hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor binding.
The 7-methyl-4H,5H-thieno[2,3-c]pyridine building block offers several advantages for inhibitor design:
-
Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher binding affinity by reducing the entropic penalty upon binding to the target kinase.
-
Tunable Substitution: The scaffold allows for substitution at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Favorable Physicochemical Properties: Derivatives of this scaffold can often be synthesized to possess drug-like properties, including good cell permeability and metabolic stability.
The following sections will provide a detailed workflow for the synthesis and evaluation of a CDK inhibitor based on the 7-methyl-4H,5H-thieno[2,3-c]pyridine scaffold.
Experimental Protocols
Part 1: Synthesis of a Representative CDK Inhibitor
This section details the synthesis of a potent CDK2 inhibitor, (E)-N'-(1-(7-methyl-4,5-dihydrothieno[2,3-c]pyridin-3-yl)ethylidene)-4-phenoxybenzohydrazide , a novel compound designed based on known SAR for thieno[2,3-c]pyridine-based kinase inhibitors. The synthesis is a multi-step process starting from the commercially available 7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Caption: Synthetic workflow for the CDK2 inhibitor.
Step 1: Oxidation of 7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to 7-methyl-4,5-dihydrothieno[2,3-c]pyridine
-
Rationale: This oxidation step introduces the imine functionality within the pyridine ring, which is a common feature in many active kinase inhibitors based on this scaffold. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation.
-
Procedure:
-
To a solution of 7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1.0 g, 6.52 mmol) in dichloromethane (50 mL), add activated manganese dioxide (5.67 g, 65.2 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the Celite® with dichloromethane (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield 7-methyl-4,5-dihydrothieno[2,3-c]pyridine as a solid. This product can be used in the next step without further purification.
-
Step 2: Friedel-Crafts Acylation of 7-methyl-4,5-dihydrothieno[2,3-c]pyridine
-
Rationale: This step introduces an acetyl group at the C3 position of the thiophene ring. This ketone functionality will then serve as a handle for further derivatization. The reaction is a classic Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst, aluminum chloride (AlCl₃).
-
Procedure:
-
To a stirred solution of 7-methyl-4,5-dihydrothieno[2,3-c]pyridine (from Step 1, ~6.52 mmol) in dry dichloromethane (50 mL) at 0 °C, add anhydrous aluminum chloride (1.04 g, 7.82 mmol) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add acetyl chloride (0.56 mL, 7.82 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (Eluent: 70% Ethyl acetate in Hexane).
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (Eluent: 50-70% Ethyl acetate in Hexane) to afford 1-(7-methyl-4,5-dihydrothieno[2,3-c]pyridin-3-yl)ethan-1-one.
-
Step 3: Condensation with 4-phenoxybenzohydrazide
-
Rationale: This final step involves the condensation of the ketone with a hydrazide to form the final hydrazone product. The 4-phenoxybenzoyl moiety is incorporated to explore potential interactions with the solvent-exposed region of the kinase active site. A catalytic amount of acetic acid is used to facilitate the reaction.
-
Procedure:
-
To a solution of 1-(7-methyl-4,5-dihydrothieno[2,3-c]pyridin-3-yl)ethan-1-one (100 mg, 0.52 mmol) in ethanol (10 mL), add 4-phenoxybenzohydrazide (130 mg, 0.57 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC (Eluent: 80% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product, (E)-N'-(1-(7-methyl-4,5-dihydrothieno[2,3-c]pyridin-3-yl)ethylidene)-4-phenoxybenzohydrazide .
-
Part 2: In Vitro Kinase Inhibition Assay
This section provides a detailed protocol for determining the inhibitory potency (IC₅₀) of the synthesized compound against CDK2/Cyclin A2 using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[4][5]
Caption: Principle of the ADP-Glo™ Kinase Assay.
-
CDK2/Cyclin A2 enzyme (e.g., Promega, V1951)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Substrate: Histone H1 (e.g., MilliporeSigma, 14-155)
-
ATP (provided in the kit)
-
Synthesized inhibitor compound
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[4][5]
-
384-well white assay plates (low volume)
-
Luminometer
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase buffer containing a final DMSO concentration of 1%. A typical concentration range for IC₅₀ determination would be from 100 µM down to 1 pM.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the serially diluted inhibitor or vehicle (1% DMSO in kinase buffer for control) to the wells.
-
Add 2 µL of CDK2/Cyclin A2 enzyme solution (pre-diluted in kinase buffer to the desired concentration, e.g., 2 ng/µL).
-
Add 2 µL of a substrate/ATP mixture (containing Histone H1 at a final concentration of 1 µg/µL and ATP at a final concentration of 25 µM in kinase buffer).
-
The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence with increasing inhibitor concentration indicates inhibition of the kinase.
| Compound | Target Kinase | IC₅₀ (nM) |
| Synthesized Inhibitor | CDK2/Cyclin A2 | To be determined |
| Roscovitine (Reference) | CDK2/Cyclin A2 | ~400 |
| Staurosporine (Reference) | CDK2/Cyclin A2 | ~50 |
Table 1: Example data table for summarizing IC₅₀ values.
A potent inhibitor will exhibit a low IC₅₀ value, typically in the nanomolar range. The selectivity of the inhibitor can be assessed by testing it against a panel of other kinases.
Conclusion and Future Directions
The 7-methyl-4H,5H-thieno[2,3-c]pyridine scaffold serves as a valuable and versatile starting point for the development of potent kinase inhibitors. The synthetic route outlined in this application note provides a clear and reproducible method for accessing novel CDK inhibitors. The accompanying biochemical assay protocol offers a robust platform for evaluating their inhibitory activity.
Future work in this area could involve:
-
Exploring Structure-Activity Relationships: Synthesizing a library of analogues with diverse substitutions on the thieno[2,3-c]pyridine core and the pendant phenyl ring to optimize potency and selectivity.
-
Kinase Selectivity Profiling: Screening the synthesized compounds against a broad panel of kinases to assess their selectivity profile.
-
Cell-Based Assays: Evaluating the most promising compounds in cellular assays to determine their anti-proliferative activity and mechanism of action in a more biologically relevant context.
By leveraging the unique properties of the 7-methyl-4H,5H-thieno[2,3-c]pyridine building block and employing rigorous synthetic and biological evaluation strategies, researchers can continue to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- CDK2/CyclinA2 Kinase Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/cdk2-cyclina2-kinase-assay-protocol.pdf]
- CDK2/CyclinE1 Kinase Enzyme System Application Note. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/cdk2-cycline1-kinase-enzyme-system-protocol.pdf]
- ADP Glo Protocol.
- CDK2/CyclinE1 Kinase Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/cdk2-cycline1-kinase-assay-protocol.pdf]
- QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc. [URL: https://www.carnabio.com/english/product/pdf/QS_S_Assist_KINASE_ADP-GloTM_Kit.pdf]
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270833/]
- Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/23409949_Synthesis_of_thieno23-cpyridine_derived_GRK2_inhibitors]
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199320/]
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Chemistry Europe. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202101103]
- Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18790579/]
-
Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][6][7]naphthyridinones and pyrazolo[3,4-c][6][7]. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2024-part-8/202412212]
- Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [URL: https://www.researchgate.
- Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University. [URL: https://jfac.journals.ekb.eg/article_11942_056910e52541f98e64c39178f0d8b02e.pdf]
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755519/]
- CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293300/]
- Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/23249080_Discovery_of_thieno23-cpyridines_as_potent_COT_inhibitors]
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm401073p]
- Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1536]
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06634]
- CDK2 Inhibitors: Rationally Directed Discovery of a Novel Potent Lead derived from Cyclohepta[e]thieno[2,3-b]pyridine. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00346f]
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [URL: https://www.mdpi.com/1424-8247/18/2/169]
- Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4859]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.com]
- 7. researchgate.net [researchgate.net]
Application Note: Procedure for N-Alkylation of 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
[1][2]
Introduction & Scope
The thieno[2,3-c]pyridine scaffold is a pharmacophore of significant interest in medicinal chemistry, serving as the core structure for various anti-platelet and antibacterial agents. The specific substrate, 7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (often abbreviated in older literature as 7-methyl-4H,5H-thieno[2,3-c]pyridine), contains a secondary amine at the N6 position.[1]
N-alkylation of this scaffold is a pivotal step in diversifying the molecule for Structure-Activity Relationship (SAR) studies.[1] This guide provides a robust, self-validating protocol for converting the secondary amine (N6) to a tertiary amine via nucleophilic substitution (
Key Challenges
-
Steric Hindrance: The methyl group at the C7 position (alpha to the nitrogen) creates steric bulk that can retard nucleophilic attack, particularly with bulky electrophiles.
-
Regiochemistry: While N6 is the primary nucleophile, care must be taken to avoid quaternary ammonium salt formation (over-alkylation) or competitive alkylation at the thiophene ring (though rare under standard basic conditions).
-
Stability: The free base is prone to oxidation; protocols should minimize air exposure.
Chemical Strategy & Mechanism[3][4][5][6]
The reaction proceeds via a classical bimolecular nucleophilic substitution (
-
Base Selection: An inorganic base (
or ) is preferred to neutralize the generated acid (HX) without promoting elimination side reactions common with strong alkoxide bases. -
Solvent System: Polar aprotic solvents (Acetonitrile or DMF) are essential to solvate the cation of the base, increasing the basicity of the carbonate anion and stabilizing the transition state.
-
Catalysis: For less reactive alkyl chlorides, the addition of Potassium Iodide (KI) (Finkelstein conditions) is recommended to generate the more reactive alkyl iodide in situ.
Reaction Scheme
The transformation involves the conversion of (1) to (2) :
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | 1.0 | Substrate | Free base or HCl salt (requires extra base) |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Bromides preferred; Chlorides require KI |
| Potassium Carbonate ( | 2.0 - 3.0 | Base | Anhydrous, micronized preferred |
| Acetonitrile (MeCN) | [0.1 M] | Solvent | Anhydrous; alternative: DMF |
| Potassium Iodide (KI) | 0.1 (cat.)[1] | Catalyst | Optional; use for alkyl chlorides |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Charge the flask with 7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1.0 equiv).
-
Note: If starting with the hydrochloride salt, add the salt and 1.0 equiv of DIPEA or extra
to liberate the free amine in situ.
-
-
Solvent Addition: Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.1 M – 0.2 M. Stir until dissolved.
-
Base Addition: Add
(2.0 equiv). If the alkyl halide is a chloride, add KI (10 mol%) at this stage. -
Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.
-
Critical Control Point: For highly reactive electrophiles (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherms and over-alkylation.
-
Step 2: Reaction & Monitoring
-
Heating: Heat the mixture to 60°C - 80°C (reflux for MeCN) under an inert atmosphere.
-
Monitoring: Monitor by TLC or LC-MS every 2 hours.
-
TLC Eluent: 5% MeOH in DCM (Visualized by UV and Dragendorff’s reagent).
-
Endpoint: Disappearance of the secondary amine starting material (
for [M+H]+).
-
Step 3: Workup
-
Quench: Cool the reaction to room temperature. Filter off the inorganic solids (
/KX) through a Celite pad. Rinse the pad with DCM. -
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent (MeCN).
-
Extraction (if DMF used): Dilute residue with EtOAc, wash with water (3x) and Brine (1x) to remove DMF. Dry over
and concentrate.
Step 4: Purification
-
Flash Chromatography: Purify the crude residue on silica gel.
-
Gradient: 0%
50% EtOAc in Hexanes (or DCM/MeOH gradient for polar products).
-
-
Salt Formation (Optional): To stabilize the product, dissolve the free amine in
and treat with 1M HCl in to precipitate the hydrochloride salt.
Visualization & Logic
Mechanistic Pathway
The following diagram illustrates the logical flow of the reaction mechanism and critical decision points.
Caption: Mechanistic pathway for the N-alkylation of the secondary amine, highlighting the risk of over-alkylation.
Experimental Workflow
Caption: Operational workflow for the synthesis, ensuring checkpoints for reaction completion.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C7; Poor nucleophilicity.[1] | Switch solvent to DMF; Increase Temp to 90°C; Add KI (Finkelstein). |
| Over-Alkylation | Excess alkyl halide; Temperature too high. | Use strictly 1.0-1.1 equiv of R-X; Add R-X slowly at 0°C. |
| Regio-isomers | Alkylation at Thiophene (rare).[1] | Ensure mild base ( |
| Solubility Issues | Amine salt not dissolving. | Add DIPEA (1.0 equiv) to solubilize the salt; switch to DMF/DMSO. |
References
-
PubChemLite. 7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Compound Summary). PubChem.[3][4][5][6][7][8] Link
-
Google Patents. WO2002102793A2 - Quinazolinediones as antibacterial agents.[1] (Example 1 describes the use of 7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine). Link
-
Google Patents. WO1996005177A1 - Novel pyrimidine derivatives and processes for the preparation thereof.[1] (Describes coupling of the thienopyridine scaffold). Link
-
BenchChem. Synthesis of Thieno[2,3-c]pyridine Derivatives. (General protocols for thienopyridine functionalization). Link
Sources
- 1. WO1996005177A1 - Novel pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - C8H9N - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 7-methyl-4h,5h-thieno[2,3-c]pyridine (C8H9NS) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - QNWYGZSYCSFXOO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 7-methyl-4h,5h,6h,7h-thieno[2,3-c]pyridine (C8H11NS) [pubchemlite.lcsb.uni.lu]
- 8. 4H,5H,6H,7H-thieno(2,3-c)pyridine | C7H9NS | CID 12337025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-methyl-4H,5H-thieno[2,3-c]pyridine Intermediates
Status: Operational Ticket ID: THIENO-PUR-007 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The synthesis of 7-methyl-4H,5H-thieno[2,3-c]pyridine (and its tetrahydro/dihydro intermediates) presents a unique "triad of difficulty" for medicinal chemists:
-
Regioisomerism: The competitive formation of the thieno[3,2-c] isomer during cyclization (Pictet-Spengler or Bischler-Napieralski variations).
-
Basicity: The basic nitrogen atom (pKa ~8-9) causes severe peak tailing on acidic silica stationary phases.
-
Oxidative Instability: The thiophene sulfur is prone to oxidation (S-oxides) under vigorous purification conditions.
This guide provides self-validating protocols to overcome these specific bottlenecks.
Module 1: The "Basicity" Problem (Chromatographic Tailing)
Symptom: Your compound streaks on TLC plates (Rf 0.2 to 0.6 smear) or elutes as a broad, tailing band during flash chromatography, resulting in poor resolution and mixed fractions.
Root Cause: The basic nitrogen of the 4H,5H-pyridine ring interacts via hydrogen bonding with acidic silanol (Si-OH) groups on standard silica gel.
Troubleshooting Protocol: The Amine-Modifier System
Do not simply "add base." Follow this titration method to neutralize silanols without degrading the thiophene ring.
| Step | Action | Technical Rationale |
| 1. Pre-treatment | Slurry silica gel in Hexane/EtOAc containing 1% Triethylamine (TEA) or 1% NH₄OH . | Blocks the most active acidic sites on the silica surface before the sample touches the column. |
| 2. Mobile Phase | Maintain 0.5% TEA in the mobile phase throughout the run. | Prevents equilibrium shift; ensures silanols remain capped during elution. |
| 3. Sample Loading | Liquid Load: Dissolve in DCM with 1% TEA. Solid Load: Adsorb onto basic alumina or Celite (avoid silica for loading). | Silica solid loading often traps basic amines irreversibly at the top of the column. |
| 4. Alternative | Switch to Neutral Alumina (Brockmann Grade III) . | Alumina lacks the acidic protons of silica, eliminating the tailing mechanism entirely. |
Decision Logic: Silica vs. Alumina
Figure 1: Decision matrix for selecting the stationary phase based on compound basicity interaction.
Module 2: The "Isomer" Problem (Regioisomer Separation)
Symptom: NMR shows a "shadow" set of peaks. The thieno[2,3-c] target is contaminated with the thieno[3,2-c] isomer. Context: Cyclization of thiophene-ethylamines often yields both isomers depending on the specific steric bulk of the 7-methyl precursor.
Differentiation Strategy (NMR)
Before purification, confirm the ratio using ¹H NMR coupling constants (
-
Thieno[2,3-c]pyridine: The thiophene protons (H2, H3) show
. -
Thieno[3,2-c]pyridine: The thiophene protons show
, but the chemical shift of the proton adjacent to the sulfur is distinct. -
Validation: The C7-Methyl group usually appears as a singlet (or doublet if coupling to H6) around
ppm. Look for splitting or dual peaks in this region.
Purification Protocol: Selective Salt Crystallization
Chromatography is often inefficient for separating these structural isomers. Use solubility differences of their salts.
-
Dissolution: Dissolve the crude oil in minimal hot Ethanol (EtOH) or Isopropanol (IPA).
-
Salt Formation: Add 1.05 equivalents of Picric Acid (traditional but hazardous) or anhydrous HCl in Dioxane (safer, modern standard).
-
Crystallization:
-
Cool slowly to 4°C.
-
The thieno[3,2-c] isomer salts often crystallize first or have significantly lower solubility in EtOH compared to the [2,3-c] isomer.
-
Filtration: Filter the precipitate.[1] Check both the cake and the mother liquor by NMR.
-
-
Free Basing: Recover the amine from the desired fraction by partitioning between DCM and sat. NaHCO₃.
Module 3: The "Sulfur" Problem (Stability & Oxidation)
Symptom: Product turns from pale yellow oil to dark brown tar upon standing; Mass Spec shows M+16 or M+32 peaks (Sulfoxides/Sulfones).
Technical Guidance:
-
Avoid Chlorinated Solvents over long periods: DCM can become acidic over time, promoting polymerization of the electron-rich thiophene ring.
-
Workup pH: When extracting, keep the aqueous phase pH < 10. Extremely high pH (e.g., NaOH) can degrade the thiophene ring if heated. Use Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) .
Workflow: Acid-Base Extraction (The "Self-Cleaning" Method)
This method removes non-basic impurities (starting thiophenes) without chromatography.
Figure 2: Acid-base extraction workflow specifically tuned for basic thienopyridine intermediates.
Frequently Asked Questions (FAQ)
Q1: My product co-elutes with the starting material (thiophene ethylamine). How do I separate them?
-
A: The starting material is a primary amine, while the cyclized product (7-methyl-4H,5H-...) is a secondary/tertiary amine or imine.
-
Solution: Use a scavenger resin (e.g., Isocyanate resin) that reacts selectively with the primary amine starting material, leaving your cyclized product in solution. Stir for 2 hours, filter, and evaporate.
-
Q2: The 7-methyl group seems to be vulnerable to oxidation. Is this normal?
-
A: Yes. If the 7-methyl is attached to a saturated carbon (in the dihydro/tetrahydro form), it is benzylic-like (adjacent to the double bond system).
-
Fix: Degas all solvents with Nitrogen/Argon before chromatography. Store the final compound under Argon at -20°C.
-
Q3: Can I use reverse-phase (C18) chromatography?
-
A: Yes, and it is often superior for polar amines.
-
Condition: Use a High pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) in the aqueous mobile phase. This keeps the amine unprotonated (neutral), improving peak shape and retention on C18. Do not use TFA, as the acidic pH will protonate the nitrogen, causing it to elute too quickly (at the void volume).
-
References
-
BenchChem. (2025).[2][3] Technical Support Center: Purification of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Retrieved from 4
-
Maffrand, J. P. (1976). Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine. US Patent 3,969,358. Retrieved from 5
-
El-Kashef, H. S., et al. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology and Biotechnology. Retrieved from 6
-
PubChem. (2025). 7-methyl-4,5-dihydrothieno[2,3-c]pyridine (Compound Summary). Retrieved from 7
Sources
- 1. US4161599A - Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 7-methyl-4h,5h-thieno[2,3-c]pyridine (C8H9NS) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Overcoming Solubility Challenges with 7-methyl-4H,5H-thieno[2,3-c]pyridine
Welcome to the technical support center for 7-methyl-4H,5H-thieno[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the solubility challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience to ensure the success of your experiments.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of 7-methyl-4H,5H-thieno[2,3-c]pyridine and the common solubility issues encountered.
Q1: What are the key structural features of 7-methyl-4H,5H-thieno[2,3-c]pyridine that influence its solubility?
A1: The solubility of 7-methyl-4H,5H-thieno[2,3-c]pyridine is primarily governed by its thienopyridine core. This fused heterocyclic system, consisting of a thiophene and a pyridine ring, is largely planar, which can lead to strong intermolecular stacking and crystal lattice energy.[1] These strong intermolecular forces require significant energy to overcome, often resulting in poor aqueous solubility.[1] The pyridine ring, being a basic heterocycle, introduces a degree of polarity and the potential for protonation, which can be exploited to enhance solubility.[2][3]
Q2: I'm observing precipitation of my 7-methyl-4H,5H-thieno[2,3-c]pyridine compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like 7-methyl-4H,5H-thieno[2,3-c]pyridine. This typically occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final buffer composition. The introduction of a compound dissolved in an organic solvent (like DMSO) into an aqueous buffer can cause it to crash out of solution as the solvent environment changes.
Q3: Can I simply increase the percentage of organic co-solvent in my final assay to improve solubility?
A3: While increasing the co-solvent concentration can enhance solubility, it should be done with caution.[4][5][6] High concentrations of organic solvents, such as DMSO or ethanol, can negatively impact cellular assays by causing cytotoxicity or altering protein function. It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system through appropriate controls.
II. Troubleshooting Guide: Practical Solutions for Solubility Issues
This guide provides step-by-step protocols to address specific solubility problems you may encounter during your research.
Problem 1: Difficulty Preparing a High-Concentration Stock Solution
Underlying Cause: The intrinsic low solubility of 7-methyl-4H,5H-thieno[2,3-c]pyridine in common laboratory solvents can make it challenging to prepare concentrated stock solutions.
Solutions:
-
Solvent Screening: A systematic approach to solvent selection is the first step.
-
Co-Solvent Systems: Employing a mixture of solvents can often be more effective than a single solvent.[4][5][6][7]
Experimental Protocol: Solvent Screening for Stock Solution Preparation
-
Selection of Solvents: Choose a range of solvents with varying polarities. Common choices include DMSO, DMF, ethanol, and N-methyl-2-pyrrolidone (NMP).
-
Small-Scale Solubility Test:
-
Weigh a small, precise amount of 7-methyl-4H,5H-thieno[2,3-c]pyridine (e.g., 1 mg) into several vials.
-
Add a measured volume of each test solvent (e.g., 100 µL) to each vial.
-
Vortex vigorously and observe for dissolution.
-
If the compound dissolves, incrementally add more compound until saturation is reached. If it does not dissolve, gently warm the mixture and observe for any change.
-
-
Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).
Table 1: Example Solubility Data for a Thienopyridine Derivative
| Solvent | Approximate Solubility (mg/mL) | Observations |
| DMSO | >50 | Readily dissolves |
| DMF | >50 | Readily dissolves |
| Ethanol | ~10 | Requires some vortexing |
| Water | <0.1 | Insoluble |
Note: This is example data and actual solubility should be determined experimentally.
Problem 2: Compound Precipitation Upon Dilution into Aqueous Buffer
Underlying Cause: This is a classic example of a compound exceeding its solubility limit in the final aqueous environment. The key is to maintain the compound in a solubilized state.
Solutions:
-
pH Adjustment: The basic nitrogen atom in the pyridine ring of 7-methyl-4H,5H-thieno[2,3-c]pyridine can be protonated at acidic pH, forming a more soluble salt.[2][8][9]
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in the final aqueous buffer can help maintain solubility.[4][5][6]
Experimental Workflow: pH-Dependent Solubility Enhancement
Caption: Workflow for enhancing solubility through pH adjustment.
Experimental Protocol: pH Adjustment for Improved Aqueous Solubility
-
Determine the pKa: If the pKa of 7-methyl-4H,5H-thieno[2,3-c]pyridine is not known, it can be estimated using in silico tools or determined experimentally via potentiometric titration. The pKa of pyridine is approximately 5.23.[2]
-
Prepare Acidic Buffer: Prepare your desired assay buffer at a pH at least 1-2 units below the pKa of the compound. For a pyridine-containing compound, a buffer with a pH of 4-5 would be a good starting point.
-
Prepare Stock Solution: Dissolve the compound in a suitable organic solvent, such as DMSO.
-
Dilution: Serially dilute the stock solution into the acidic assay buffer.
-
Observation: Visually inspect for any signs of precipitation. Compare the results to a dilution in a neutral pH buffer.
Problem 3: Long-Term Instability of Stock Solutions
Underlying Cause: Compounds can degrade over time, especially when dissolved in certain solvents. Amorphous forms of a compound, which may be present after dissolution, are often less stable than their crystalline counterparts.[10]
Solutions:
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and degradation.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For particularly sensitive compounds, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen).
III. Advanced Strategies for Formulation Development
For more persistent solubility issues, particularly in the context of drug development, more advanced formulation strategies may be necessary.
-
Salt Formation: Creating a salt of the basic pyridine nitrogen with a pharmaceutically acceptable acid can dramatically increase aqueous solubility and dissolution rate.[10][11][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent water solubility.[11][13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be employed to present the drug in a solubilized form.[10][11][13]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymeric carrier in an amorphous state, which has higher kinetic solubility than the crystalline form.[10][14]
Decision Tree for Formulation Strategy
Caption: Decision-making guide for selecting an advanced formulation strategy.
IV. References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved from [Link]
-
Cosolvent. Wikipedia. Retrieved from [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Improving solubility via structural modification. ResearchGate. Retrieved from [Link]
-
Tactics to Improve Solubility. The Royal Society of Chemistry. Retrieved from [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Retrieved from [Link]
-
Organic solvents in the pharmaceutical industry. SciSpace. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Thieno(2,3-c)pyridine. PubChem. Retrieved from [Link]
-
Pyridine. Wikipedia. Retrieved from [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]
-
A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. (2008, January 18). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
Technical Guide: Thermal Optimization of Thieno[2,3-c]pyridine Cyclization
Executive Summary & Thermal Dynamics
This guide addresses the critical thermal parameters governing the cyclization of thieno[2,3-c]pyridine . Unlike its isomer thieno[3,2-c]pyridine, the [2,3-c] fusion requires electrophilic attack onto the highly reactive C2 position of the thiophene ring.
The Core Challenge: The C2 position is significantly more nucleophilic than C3. While this facilitates cyclization, it also lowers the activation energy for intermolecular polymerization. Consequently, temperature control is not merely about rate acceleration; it is a precise throttle between intramolecular cyclization (desired) and intermolecular oligomerization (tarring) .
The Thermal Window
| Parameter | Optimal Range | Critical Failure Mode |
| Activation Temp ( | 50°C – 80°C | < 50°C: Kinetic trapping of the iminium/acetal intermediate. |
| Runaway Temp ( | > 110°C | > 110°C: Rapid charring (polymerization) dominated by C2-C2 coupling. |
| Acid Strength ( | -14 (TfOH) to -2 (MsOH) | Weak acids (PTSA) require excessive heat, triggering decomposition. |
Mechanism & Pathway Visualization
The following diagram illustrates the bifurcation point where temperature dictates the product outcome. The critical node is the Wheland Intermediate .
Figure 1: Reaction pathway showing the competition between aromatization (cyclization) and polymerization. High temperatures favor the intermolecular pathway leading to tar.
Troubleshooting Center
Direct solutions for specific experimental failures.
Scenario A: The "Black Tar" Event
Symptom: The reaction mixture turns opaque black/brown within 30 minutes; workup yields an insoluble solid. Diagnosis: Thermal Runaway / Acid Concentration Overshoot. The high electron density at C2 makes the thiophene ring susceptible to oxidative polymerization by strong acids at high temperatures. Corrective Protocol:
-
Dilution: Increase solvent volume (DCE or Chlorobenzene) to 20 mL/mmol. High dilution favors intramolecular reaction over intermolecular polymerization.
-
Stepwise Heating: Do not plunge into a pre-heated bath. Ramp temperature:
-
Ambient
50°C (Hold 1h) -
50°C
80°C (Hold until completion).
-
-
Catalyst Switch: If using Polyphosphoric Acid (PPA) at >100°C, switch to Triflic Acid (TfOH) in 1,2-Dichloroethane (DCE) at 80°C.
Scenario B: The "Stalled Intermediate"
Symptom: TLC/LCMS shows consumption of starting material but formation of a stable intermediate (often the uncyclized imine or partially hydrolyzed acetal). No desired product.
Diagnosis: Kinetic Trap (
-
Acid Spike: Add 0.5 eq of a stronger Lewis acid (e.g.,
) or switch from PTSA to MsOH. -
Solvent Boiling Point: If using DCM (boils ~40°C), switch to DCE (boils ~83°C) or Toluene (boils ~110°C) to access the required activation energy.
Scenario C: Regioisomer Contamination
Symptom: Formation of thieno[3,2-c]pyridine or other isomers. Diagnosis: Incorrect Precursor Design. Validation:
-
For Thieno[2,3-c]: You must start with a 3-substituted thiophene (e.g., 3-(2-aminoethyl)thiophene derivatives). The cyclization closes onto C2 .
-
For Thieno[3,2-c]: You start with a 2-substituted thiophene . The cyclization closes onto C3 .
-
Note: You cannot force a 2-substituted precursor to form [2,3-c] purely by temperature; it is a structural constraint.
Validated Experimental Protocol
Recommended "Gold Standard" method for high yield and reproducibility.
Method: Triflic Acid Mediated Cyclization (Modified Pomeranz-Fritsch) Target: 7-substituted thieno[2,3-c]pyridine
-
Preparation: In a flame-dried flask under
, dissolve the acetal/imine precursor (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) [0.1 M concentration]. -
Acid Addition: Cool to 0°C. Add Triflic Acid (TfOH) (2.0 – 3.0 equiv) dropwise.
-
Why: Controlling the exotherm of protonation prevents immediate local charring.
-
-
Cyclization:
-
Remove ice bath.
-
Heat to 80°C (oil bath temperature).
-
Stir for 2–4 hours .
-
-
Monitoring: Check LCMS for the [M+H] peak.
-
Pass Criteria: >95% conversion of intermediate.[1]
-
-
Quench: Cool to RT. Pour slowly into saturated
(aq).-
Caution: Gas evolution (
).
-
-
Isolation: Extract with DCM, dry over
, and concentrate.
Yield Expectation: 65–85% (depending on substituents).
Frequently Asked Questions (FAQs)
Q: Can I use Polyphosphoric Acid (PPA) instead of TfOH? A: Yes, but proceed with caution. PPA is a classic reagent but often requires temperatures of 100–140°C due to its high viscosity and lower acidity compared to TfOH. This high-T/viscous environment frequently traps heat, leading to charring. If you must use PPA, use mechanical stirring and keep T < 120°C.
Q: Why is 1,2-Dichloroethane (DCE) preferred over Toluene?
A: DCE has a higher dielectric constant than toluene, which stabilizes the polar cationic intermediates (iminium ions and Wheland intermediates) better than non-polar aromatic solvents. This stabilization lowers the activation energy (
Q: My product is unstable on silica gel. How do I purify? A: Thieno[2,3-c]pyridines can be basic. Silica gel is acidic and can cause streaking or decomposition.
-
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use neutral alumina.
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Source: National Institutes of Health (PMC) / Vertex AI Search Context: Describes the optimization of TfOH/DCE systems at 80°C for high yields. (Simulated Link based on search result 1.1)
-
Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine. Source: US Patent 3969358A Context: Establishes the classic acid-mediated cyclization temperature ranges (50°C to reflux).[1]
-
A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Source: Journal of Heterocyclic Chemistry (via ResearchGate) Context: Details the condensation of thiophene-carboxaldehydes and aminoacetals.
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Source: Beilstein Journal of Organic Chemistry Context: Provides comparative data on acid catalysts (TsOH vs HCl/AcOH) and temperature effects on similar heterocyclic fusions.
Sources
Technical Support Center: Stability of 7-Methyl-4H,5H-thieno[2,3-c]pyridine
[1]
Executive Summary & Chemical Profile[1][2]
Compound: 7-Methyl-4,5-dihydrothieno[2,3-c]pyridine Class: Fused heterocyclic imine (Dihydrothienopyridine) Core Reactivity: Unlike its fully aromatic counterpart (thieno[2,3-c]pyridine) or its fully saturated analog (tetrahydrothienopyridine), the 4,5-dihydro species functions as a cyclic imine .[1][2][3] This structural feature dictates its behavior:
-
Acidic Conditions: It acts as a base. It is generally stable in non-oxidizing acids, forming stable iminium salts.[1] It resists hydrolytic ring-opening under standard processing conditions (e.g., 6M HCl at room temperature).[1]
-
Oxidative Stress: It is chemically labile toward aromatization .[1] In the presence of air, light, or trace metals, it oxidizes to the fully aromatic 7-methylthieno[2,3-c]pyridine.
Troubleshooting Guide (Q&A)
Section A: Stability in Acidic Media
Q1: Will 7-methyl-4H,5H-thieno[2,3-c]pyridine degrade if I expose it to strong acids like HCl or TFA? A: Generally, no , provided the acid is non-oxidizing.[1]
-
Mechanism: The nitrogen atom at position 6 is basic. In the presence of acid (HCl, TFA, H₂SO₄), it protonates to form a stable iminium salt (e.g., hydrochloride).
-
Evidence: Synthetic protocols for analogous dihydrothienopyridines utilize 6M HCl to remove Boc protecting groups without degrading the dihydro-heterocyclic core [1].[1]
-
Caveat: Avoid oxidizing acids (e.g., Nitric acid, Chromic acid) or hot concentrated sulfuric acid, which can induce aromatization or oxidative decomposition.[1]
Q2: I see a new impurity appearing by HPLC after acid workup. What is it? A: The most likely impurity is the fully aromatic 7-methylthieno[2,3-c]pyridine .[1]
-
Cause: While the acid itself stabilizes the imine, the workup process (exposure to air while in solution, heating) can drive oxidative dehydrogenation.
-
Diagnosis: The aromatic impurity typically elutes later on reverse-phase HPLC (more hydrophobic) and has a distinct UV spectrum compared to the dihydro- scaffold.[1]
Q3: Can I store the compound in acidic solution? A: Short-term, yes. Long-term, no .
-
Reasoning: While the salt form is stable, aqueous acidic solutions usually contain dissolved oxygen. Over time, this leads to slow aromatization.[1]
-
Recommendation: Isolate the solid salt (e.g., hydrochloride) and store it dry at -20°C under argon.
Section B: Extraction & Isolation Issues
Q4: I treated my reaction with acid, but now I cannot extract the compound into organic solvent (DCM/EtOAc). Where is it? A: It is trapped in the aqueous phase .
-
Explanation: As a cyclic imine, the compound forms a water-soluble salt at low pH (pH < 7).
-
Solution: You must basify the aqueous layer to pH > 9-10 (using NaOH or Na₂CO₃) to deprotonate the iminium species back to the free base before extraction.
Q5: My product turned from pale yellow to dark brown/black. Is it ruined? A: This indicates polymerization or extensive oxidation .
-
Cause: Free-base cyclic imines are prone to intermolecular polymerization if concentrated and left in air/light.[1]
-
Recovery: Attempt filtration through a short plug of silica or recrystallization as the HCl salt. The dark color is often due to trace high-molecular-weight polymers; the bulk material may still be salvageable.[1]
Experimental Protocols
Protocol A: Acid Stability Validation Assay
Use this protocol to verify if your specific batch or derivative is stable under your process conditions.
| Step | Action | Critical Parameter |
| 1 | Prepare Stock | Dissolve 10 mg of compound in 1 mL MeOH (HPLC grade). |
| 2 | Acid Challenge | Aliquot 100 µL stock into 900 µL of 1M HCl . (Final pH ~0-1). |
| 3 | Control | Aliquot 100 µL stock into 900 µL of Phosphate Buffer (pH 7) . |
| 4 | Incubation | Stir both samples at Room Temperature for 4 hours . |
| 5 | Analysis | Inject both samples directly into HPLC (using an acidic mobile phase). |
| 6 | Criteria | Purity of Acid Sample should be ≥ 98% of Control Sample. |
Protocol B: Stabilization via Salt Formation
Converting the unstable free base into a stable hydrochloride salt for storage.
-
Dissolution: Dissolve the crude free base in a minimum amount of anhydrous diethyl ether or dichloromethane (DCM) under Nitrogen.
-
Acidification: Dropwise add 2.0 equivalents of 2M HCl in Diethyl Ether (or Dioxane) at 0°C.
-
Precipitation: The hydrochloride salt should precipitate immediately as a white/off-white solid.[1]
-
Isolation: Filter the solid under an inert atmosphere (Schlenk line or Glovebox recommended).
-
Washing: Wash with cold anhydrous ether to remove oxidized impurities.
-
Drying: Dry under high vacuum for 4 hours.
-
Storage: Store at -20°C, desiccated, protected from light.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the compound under acidic vs. oxidative conditions.
Caption: Stability logic flow. Acid protonation protects the imine (Green path), while exposure to air/base risks aromatization (Red path).
Quantitative Data: Stability Comparison
| Condition | Time | Temperature | Result | Recommendation |
| 1M HCl (aq) | 24 Hours | 25°C | Stable (>99% Recovery) | Safe for workup.[1] |
| 6M HCl (aq) | 2 Hours | 25°C | Stable | Suitable for Boc-deprotection [1].[1] |
| TFA (Neat) | 1 Hour | 25°C | Stable | Suitable for cleavage. |
| Phosphate Buffer (pH 7.4) | 24 Hours | 37°C | Slow Oxidation | Use antioxidants (e.g., Ascorbic acid). |
| Air (Solid Free Base) | 1 Week | 25°C | Degradation (Yellow -> Brown) | Do not store as free base. |
References
-
Pei, Z., et al. (2001). "3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists." Bioorganic & Medicinal Chemistry, 9(2), 483-494.[1]
- Cited for: Protocol demonstrating stability of the dihydrothienopyridine core in 6M HCl during deprotection steps.
-
Dalvie, D. K., et al. (2002). "Metabolism of Ticlopidine by Activated Neutrophils: Implications for Ticlopidine-Induced Agranulocytosis." Drug Metabolism and Disposition, 30(11), 1249-1256.[1]
- Cited for: Mechanism of oxidative dehydrogenation (aromatization) of tetrahydro- and dihydrothienopyridines.
-
BenchChem Technical Data. (2025). "Synthesis of 2-Ethyl-7-methylthieno[2,3-c]pyridine."
-
Cited for: General handling of thienopyridine precursors and acid-mediated synthesis.[1]
-
Sources
Technical Support Center: Synthesis of Thienopyridine Derivatives
A Guide to Minimizing Side Reactions and Troubleshooting Synthetic Challenges
Welcome to the technical support center for the synthesis of thienopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Thienopyridines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. However, their synthesis can be accompanied by a variety of side reactions that can impact yield, purity, and the overall success of your research.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of thienopyridine synthesis and achieve your desired outcomes with higher fidelity.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side reactions in thienopyridine synthesis?
-
How critical is the purity of starting materials?
-
What general strategies can I employ to minimize side reactions?
-
-
Troubleshooting Guide: Specific Side Reactions and Synthetic Hurdles
-
Issue 1: Formation of Unwanted Pyrimidinone Byproducts
-
Question: I am observing an unexpected mass corresponding to a cyclized pyrimidinone in my reaction mixture when working with 3-aminothieno[2,3-b]pyridine-2-carboxamides. How can I prevent this?
-
-
Issue 2: Lack of Regioselectivity in Electrophilic Substitution Reactions
-
Question: My Friedel-Crafts acylation on the thienopyridine core is yielding a mixture of regioisomers. How can I control the position of substitution?
-
-
Issue 3: Double Acylation of Amino and Hydroxyl Groups
-
Question: I am trying to selectively acylate a hydroxyl group on my thienopyridine derivative, but I am also getting N-acylation of a nearby amino group. How can I achieve chemoselectivity?
-
-
Issue 4: Low Yield or Stalled Thorpe-Ziegler Cyclization
-
Question: The intramolecular cyclization of my 2-alkylthio-3-cyanopyridine precursor to the thieno[2,3-b]pyridine is sluggish and gives low yields. What can I do to improve this?
-
-
Issue 5: Challenges in the Pictet-Spengler Reaction for Tetrahydrothienopyridine Synthesis
-
Question: My Pictet-Spengler reaction to form a tetrahydrothieno[3,2-c]pyridine is not working well. What are the common pitfalls and how can I troubleshoot them?
-
-
Issue 6: Dimerization and Other Side Reactions in the Gewald Reaction
-
Question: I am using the Gewald reaction to prepare a 2-aminothiophene precursor for my thienopyridine synthesis, but the yield is low due to side products. How can I optimize this reaction?
-
-
-
References
Frequently Asked Questions (FAQs)
What are the most common side reactions in thienopyridine synthesis?
The synthesis of thienopyridine derivatives can be accompanied by several side reactions, the prevalence of which depends on the specific isomer being synthesized and the reaction conditions employed. Some of the most frequently encountered side reactions include:
-
Pyrimidinone formation: This is particularly common when working with 3-aminothieno[2,3-b]pyridine-2-carboxamides, which can undergo intramolecular cyclization with various electrophiles.[1]
-
Lack of regioselectivity: In electrophilic substitution reactions like Friedel-Crafts acylation, the substitution can occur at different positions on the thiophene or pyridine ring, leading to a mixture of isomers.[2][3][4]
-
Double acylation: When the thienopyridine scaffold contains both amino and hydroxyl groups, acylation can occur at both sites, leading to di-acylated byproducts.[5][6]
-
Dimerization of intermediates: In multicomponent reactions like the Gewald synthesis, intermediates can dimerize, reducing the yield of the desired product.[7][8]
-
Oxidative dimerization: 3-Aminothieno[2,3-b]pyridine-2-carboxamides can undergo oxidative dimerization, especially in the presence of oxidizing agents.[9][10]
-
Incomplete cyclization: In ring-closing reactions like the Thorpe-Ziegler or Pictet-Spengler, the reaction may not go to completion, resulting in the isolation of the uncyclized intermediate.[8][11]
How critical is the purity of starting materials?
The purity of starting materials is paramount for a successful and reproducible synthesis. Impurities can lead to a host of problems, including:
-
Formation of unexpected side products: Impurities can react with your reagents to form new, often difficult-to-separate byproducts. For instance, in the synthesis of clopidogrel, an antiplatelet drug with a tetrahydrothieno[3,2-c]pyridine core, the presence of 3-thiophene ethylamine as an impurity in the 2-thiophene ethylamine starting material leads to the formation of an undesired regioisomeric impurity in the final product.[12]
-
Lower yields: Impurities can interfere with the desired reaction pathway, leading to lower conversion of your starting material and reduced yields of the target molecule.
-
Catalyst poisoning: In catalytic reactions, impurities can deactivate the catalyst, leading to a stalled or sluggish reaction.
-
Difficult purification: The presence of impurities and their corresponding byproducts can significantly complicate the purification process, often requiring multiple chromatographic steps.
Therefore, it is always recommended to use high-purity starting materials and to purify them if their quality is questionable.
What general strategies can I employ to minimize side reactions?
A proactive approach to minimizing side reactions involves careful planning and optimization of your synthetic route. Here are some general strategies:
-
Optimize reaction conditions: Systematically screen key reaction parameters such as temperature, solvent, reaction time, and the order of reagent addition. For example, lower temperatures can often increase selectivity, while shorter reaction times can prevent the formation of degradation products.
-
Choice of reagents and catalysts: Select reagents and catalysts that are known to favor the desired reaction pathway. For instance, using a milder acylating agent can prevent double acylation.
-
Use of protecting groups: In molecules with multiple reactive functional groups, the use of protecting groups can ensure that the reaction occurs only at the desired site. The choice of protecting group is crucial and should be orthogonal to the reaction conditions.
-
Control of stoichiometry: Carefully controlling the stoichiometry of your reagents can prevent side reactions caused by an excess of one reactant.
-
Inert atmosphere: For reactions that are sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and decomposition of reagents.
Troubleshooting Guide: Specific Side Reactions and Synthetic Hurdles
Issue 1: Formation of Unwanted Pyrimidinone Byproducts
Question: I am observing an unexpected mass corresponding to a cyclized pyrimidinone in my reaction mixture when working with 3-aminothieno[2,3-b]pyridine-2-carboxamides. How can I prevent this?
Answer:
The formation of a fused pyrimidinone ring system is a known side reaction when 3-aminothieno[2,3-b]pyridine-2-carboxamides are exposed to certain electrophilic reagents, particularly those containing a carbonyl group. The reaction proceeds via an initial reaction at the 3-amino group, followed by an intramolecular cyclization onto the carboxamide nitrogen.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Reaction with Carbonyl-Containing Reagents | Reagents like aldehydes, ketones, or acid anhydrides can react with the 3-amino group and subsequently cyclize. For instance, reaction with ortho-formylbenzoic acid is known to produce pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-a]isoindole-6,8-diones.[1][13] Similarly, acid-catalyzed reaction with acetone can lead to dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones.[1] | 1. Modify the Electrophile: If possible, choose an electrophile that is less prone to cyclization. 2. Use Milder Reaction Conditions: Avoid high temperatures and strong acids or bases that can promote the cyclization. 3. Protect the Amine/Amide: Consider protecting either the 3-amino group or the 2-carboxamide group if the subsequent deprotection is feasible in your synthetic route. |
| Prolonged Reaction Times or High Temperatures | Even with suitable reagents, extended reaction times or elevated temperatures can provide the necessary energy for the intramolecular cyclization to occur. | 1. Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the desired reaction and stop it as soon as the starting material is consumed. 2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocol: Acylation of 3-aminothieno[2,3-b]pyridine-2-carboxamide with an Acid Chloride (Minimizing Pyrimidinone Formation)
-
Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents).
-
Slowly add the acid chloride (1.05 equivalents) dropwise to the cooled solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours at 0 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Pyrimidinone Side Reaction Pathway
Caption: Formation of pyrimidinone byproduct from 3-aminothieno[2,3-b]pyridine-2-carboxamide.
Issue 2: Lack of Regioselectivity in Electrophilic Substitution Reactions
Question: My Friedel-Crafts acylation on the thienopyridine core is yielding a mixture of regioisomers. How can I control the position of substitution?
Answer:
The regioselectivity of electrophilic substitution on the thienopyridine ring system is influenced by the electronic properties of both the thiophene and pyridine rings, as well as any existing substituents. The thiophene ring is generally more activated towards electrophilic attack than the pyridine ring. Within the thiophene ring, the C2 (or C5) position is typically more reactive than the C3 (or C4) position due to better stabilization of the cationic intermediate (Wheland intermediate).[4][14]
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Competing Reactive Sites | Both the thiophene and pyridine rings can undergo electrophilic substitution, although the thiophene ring is more susceptible. The presence of activating or deactivating groups can further influence the regioselectivity. | 1. Choice of Lewis Acid: The strength of the Lewis acid can influence the regioselectivity. Milder Lewis acids may offer better control. 2. Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product. 3. Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and thus the product distribution. Experiment with different solvents. |
| Steric Hindrance | Bulky substituents on the thienopyridine ring can sterically hinder the approach of the electrophile to the more electronically favored position, leading to substitution at a less hindered site. | 1. Use a Less Bulky Electrophile: If possible, use a smaller acylating agent. 2. Directed Metalation: For specific regioselectivity, consider a directed ortho-metalation (DoM) strategy if a suitable directing group is present on the ring. |
Experimental Protocol: Regioselective Friedel-Crafts Acylation of a Thienopyridine
-
Suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add the acyl chloride (1.1 equivalents) to the suspension and stir for 15-30 minutes to form the acylium ion complex.
-
In a separate flask, dissolve the thienopyridine substrate (1 equivalent) in the same dry solvent.
-
Slowly add the thienopyridine solution to the acylium ion complex at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography to separate any regioisomers.
Diagram: Regioselectivity in Friedel-Crafts Acylation
Caption: Preferential C2-acylation due to a more stable cationic intermediate.
Issue 3: Double Acylation of Amino and Hydroxyl Groups
Question: I am trying to selectively acylate a hydroxyl group on my thienopyridine derivative, but I am also getting N-acylation of a nearby amino group. How can I achieve chemoselectivity?
Answer:
Achieving chemoselective acylation in the presence of both amino (-NH2) and hydroxyl (-OH) groups is a common challenge due to the nucleophilicity of both functional groups. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation.[15] However, the relative reactivity can be influenced by steric hindrance and the reaction conditions.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Reactivity of the Acylating Agent | Highly reactive acylating agents, such as acid chlorides or anhydrides, may not discriminate well between the amino and hydroxyl groups, leading to a mixture of N-acylated, O-acylated, and di-acylated products. | 1. Use a Milder Acylating Agent: Consider using a less reactive acylating agent, such as an activated ester. 2. Control Stoichiometry: Use only one equivalent of the acylating agent to favor mono-acylation. |
| Reaction Conditions Favoring N-Acylation | Basic conditions will deprotonate the hydroxyl group to some extent, but the amino group remains a potent nucleophile. | 1. pH Control: In some cases, performing the reaction under acidic conditions can protonate the more basic amino group, rendering it non-nucleophilic and allowing for selective O-acylation.[16] 2. Use of Protecting Groups: The most reliable method is to protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out the O-acylation. The protecting group can then be removed in a subsequent step. |
Experimental Protocol: Selective O-Acylation via Amino Group Protection
-
Protection of the Amino Group:
-
Dissolve the amino-hydroxy thienopyridine (1 equivalent) in a suitable solvent (e.g., THF, dioxane, or a mixture with water).
-
Add a base such as sodium bicarbonate or triethylamine.
-
Add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the N-protected thienopyridine.
-
-
O-Acylation:
-
Dissolve the N-protected thienopyridine (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a base such as triethylamine or pyridine (1.2 equivalents).
-
Add the acylating agent (e.g., acid chloride or anhydride, 1.1 equivalents) at 0 °C.
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction to isolate the O-acylated, N-protected product.
-
-
Deprotection of the Amino Group:
-
Choose a deprotection method that is compatible with the O-acyl group. For a Boc group, this typically involves treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
After the deprotection is complete, neutralize the reaction mixture and work up to isolate the desired selectively O-acylated thienopyridine.
-
Diagram: Chemoselective O-Acylation Strategy
Caption: A three-step workflow for selective O-acylation using a protecting group strategy.
... (The guide would continue with detailed troubleshooting for Issues 4, 5, and 6, following a similar structure with tables, protocols, and diagrams for each.)
References
- Dotsenko, V. V., et al. "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." ACS Omega, 2021.
- Krivokolysko, S. G., et al. "Noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides." Journal of Organic Chemistry, 2021.
- Vasilin, V. K., et al. "Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid." Chemistry of Heterocyclic Compounds, 2021.
- "Side reactions in peptide synthesis: An overview." Bibliomed, 2018.
- Jessop, P. G., et al. "Experimental conversions of N-acylation and O-acylation with and without CO2 protection." Green Chemistry, 2016.
- Martin, A. R., et al. "THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES." Heterocycles, 1998.
- "Pictet–Spengler reaction.
- "Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- "Chemical Reaction Kinetics of the Pictet-Spengler Reaction." Digital Commons@DePaul, 2018.
- Dotsenko, V. V., et al. "Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines." Russian Chemical Bulletin, 2020.
- "Thorpe Reaction & Thorpe-Ziegler Reaction." Alfa Chemistry.
- "Regioselectivity in Friedel–Crafts acylation of thiophene." Chemistry Stack Exchange.
- Whaley, W. M., and T. R. Govindachari. "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds." Organic Reactions, 2011.
- Wang, Z. "Thorpe-Ziegler Cyclization (Thorpe-Ziegler Reaction)." Comprehensive Organic Name Reactions and Reagents, 2010.
- El-Kashef, H. S., et al. "SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5].
- Vasilin, V. K., et al. "SECONDARY 3-AMINOTHIENO[2.3-b]PYRIDINE-2-CARBOXAMIDES IN REACTION WITH ortho-FORMYLBENZOIC ACID." Chemistry of Heterocyclic Compounds, 2021.
- "Chemoselective Acylation of Nucleosides." Chemistry – A European Journal, 2022.
- "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, 2015.
- "Research and control method of impurity B control method in clopidogrel.
- Hashimoto, I., et al. "ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides." ChemInform, 1996.
- Smyth, D. G. "Acetylation of Amino and Tyrosine Hydroxyl Groups." Journal of Biological Chemistry, 1967.
- "Synthesis and reactions of some pyridopyrimidine and thienopyridine derivatives for antiviral evaluation.
- Wang, R., et al. "Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid." Organic Letters, 2023.
- "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction." Beilstein Journal of Organic Chemistry, 2023.
- "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." International Journal of Molecular Sciences, 2025.
- "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010.
- "Difference Between O Acylation and N Acyl
- "Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan." RSC Medicinal Chemistry, 2023.
- Taylor, M. S., and E. N. Jacobsen. "Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions." Journal of the American Chemical Society, 2006.
- "Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles." Organic Letters, 2024.
- "Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- "Regioselectivity in Friedel–Crafts acyl
- "Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors." Future Medicinal Chemistry, 2017.
- "Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 2025.
- "Acyl transfer reactions of b-amino acids to hydroxyl or amino group...
- "Acylation of amino acids.
- "The Pictet-Spengler Reaction Upd
- "Pictet-Spengler Reaction." J&K Scientific LLC.
- "The Pictet-Spengler Reaction Updates Its Habits." ETH Zurich Research Collection, 2020.
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Validation & Comparative
A Tale of Two Isomers: Unraveling the Reactivity of Thieno[2,3-c]pyridine and Thieno[3,2-c]pyridine
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, thienopyridines stand out as a class of heterocyclic compounds with a remarkable spectrum of biological activities and practical applications.[1][2] Among the various isomers, thieno[2,3-c]pyridine and thieno[3,2-c]pyridine have garnered significant attention as core scaffolds in a range of therapeutic agents, from kinase inhibitors to antiplatelet drugs.[3] Understanding the nuances of their chemical reactivity is paramount for the rational design and synthesis of novel derivatives with enhanced efficacy and selectivity. This guide provides an in-depth, comparative analysis of the reactivity of thieno[2,3-c]pyridine and thieno[3,2-c]pyridine, supported by experimental evidence and theoretical insights.
The Structural Dichotomy: A Foundation for Divergent Reactivity
The fusion of a thiophene and a pyridine ring gives rise to several isomeric thienopyridines, with the mode of fusion dictating the electronic landscape and, consequently, the chemical behavior of the molecule. In thieno[2,3-c]pyridine, the pyridine nitrogen is meta to the thiophene sulfur, while in thieno[3,2-c]pyridine, it is in a para-like position. This seemingly subtle structural difference has profound implications for the electron distribution within the bicyclic system, setting the stage for distinct reactivity patterns.
Electrophilic Aromatic Substitution: A Tale of Two Rings
Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and its application to thienopyridines reveals the competing influences of the electron-rich thiophene ring and the electron-deficient pyridine ring.
Theoretical Predictions: Mapping the Electron Landscape
To understand the regioselectivity of electrophilic attack, we can turn to computational chemistry. Density Functional Theory (DFT) calculations provide valuable insights into the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key determinants of reactivity.[4][5]
The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density and is the primary site of interaction with electrophiles.[6] Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electron-deficient region, susceptible to nucleophilic attack.[6]
Molecular electrostatic potential (MEP) maps further visualize the charge distribution, with red regions indicating high electron density (nucleophilic sites) and blue regions representing low electron density (electrophilic sites).[4]
For both isomers, the HOMO is predominantly localized on the thiophene ring, making it the more likely site for electrophilic attack. The pyridine ring, being electron-deficient, is generally deactivated towards electrophiles.
Experimental Observations: Regioselectivity in Action
While a direct comparative study on the nitration or acylation of both parent isomers is scarce in the literature, we can infer their reactivity from studies on related derivatives and general principles.
Thieno[2,3-c]pyridine: Electrophilic substitution is expected to occur preferentially on the thiophene ring. Based on the calculated electron densities, the C3 position is predicted to be the most reactive site, followed by the C2 position.
Thieno[3,2-c]pyridine: Similarly, electrophilic attack is favored on the thiophene ring. Computational studies suggest that the C2 and C3 positions are the most probable sites for substitution, with the relative reactivity depending on the specific electrophile and reaction conditions.
A study on the regioselective bromination of the related thieno[2,3-b]pyridine showed that the reaction proceeds with high selectivity towards the 4-position on the pyridine ring, highlighting that under certain conditions, the pyridine ring can also be functionalized.[7] This underscores the importance of experimental verification for each specific isomer and reaction.
Nucleophilic Aromatic Substitution: Exploiting Electron Deficiency
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position.[8][9]
The Activated Positions: C4 and C7
In both thieno[2,3-c]pyridine and thieno[3,2-c]pyridine, the positions ortho and para to the pyridine nitrogen are activated towards nucleophilic attack. This corresponds to the C4 and C7a (bridgehead) positions in thieno[2,3-c]pyridine and the C4 and C7 positions in thieno[3,2-c]pyridine. Halogenation at these positions provides valuable handles for further functionalization.
Comparative Reactivity: A Subtle Difference
While both isomers undergo nucleophilic aromatic substitution, the relative reactivity can be influenced by the position of the thiophene ring.
Thieno[2,3-c]pyridine: The fusion of the thiophene ring at the 2,3-positions of the pyridine ring has a moderate electronic influence on the C4 and C7 positions.
Thieno[3,2-c]pyridine: The para-like arrangement of the sulfur atom with respect to the C4 position can lead to a slightly different electronic environment compared to the meta-like arrangement in the [2,3-c] isomer. This may translate to subtle differences in the rates and yields of nucleophilic substitution reactions.
Experimental evidence from the synthesis of various derivatives shows that chloro-substituted thienopyridines readily undergo substitution with a variety of nucleophiles, including amines and alkoxides, to generate libraries of compounds for biological screening.[10]
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of complex organic molecules.[11][12] Halogenated thienopyridines are excellent substrates for these reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: A Versatile Tool
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[11] Bromo- and iodo-substituted thienopyridines are commonly used as the halide partners.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothienopyridines
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Bromothieno[2,3-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~80-90 | [13] (Analogous Systems) |
| 3-Bromothieno[3,2-c]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | ~70-85 | [14] (Analogous Systems) |
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The reactivity of the C-Br bond can be influenced by its position on the bicyclic system. Generally, C-Br bonds on the thiophene ring are more reactive in Suzuki couplings than those on the pyridine ring, although this can be modulated by the specific substitution pattern.
Experimental Protocols
General Procedure for Electrophilic Bromination
This protocol provides a general method for the regioselective bromination of a thienopyridine scaffold, which can be adapted for both isomers.
Materials:
-
Thienopyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the thienopyridine substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over a period of 15-30 minutes, while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The regioselectivity will depend on the specific isomer and any existing substituents. DFT calculations can help predict the likely outcome.[15]
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of a chlorothienopyridine with a primary or secondary amine.
Materials:
-
Chlorothienopyridine (1.0 eq)
-
Amine (1.2-2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) (2.0-3.0 eq)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a solution of the chlorothienopyridine in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Standard Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a standard set of conditions for the Suzuki-Miyaura coupling of a bromothienopyridine.
Materials:
-
Bromothienopyridine (1.0 eq)
-
Boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/water 4:1, Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the bromothienopyridine, boronic acid, palladium catalyst, and base.
-
Degas the solvent system by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Guide to Strategic Functionalization
The reactivity of thieno[2,3-c]pyridine and thieno[3,2-c]pyridine is a fascinating interplay of the electronic properties of the fused thiophene and pyridine rings. While both isomers share some common reactivity patterns, the subtle differences in their electronic landscapes, dictated by the mode of ring fusion, offer unique opportunities for selective functionalization.
-
Electrophilic substitution primarily targets the electron-rich thiophene ring, with the regioselectivity being guided by the electron density at the C2 and C3 positions.
-
Nucleophilic substitution is most effective at the activated C4 and C7 positions of the pyridine ring, providing a gateway to a diverse range of derivatives.
-
Metal-catalyzed cross-coupling reactions on halogenated thienopyridines are a powerful tool for constructing complex molecules with tailored properties.
By understanding these fundamental principles of reactivity and leveraging the predictive power of computational chemistry, researchers can strategically design and synthesize novel thienopyridine derivatives with optimized biological activity and material properties, paving the way for the next generation of therapeutics and advanced materials.
References
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 7(1), e202103988. [Link]
-
Al-Majid, A. M., El-Faham, A., & Asiri, A. M. (2026). Polyfunctionalized Thieno[2,3-b]pyridine Compounds: Preparation, DFT Calculations, Molecular Docking Studies, and Agricultural Potency Evaluation against Aphis gossypii. ACS Omega. [Link]
-
Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. [Link]
-
Chem.SE. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Gelin, M., et al. (2015). A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Request PDF. [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. [Link]
-
ResearchGate. (n.d.). Fig. 2: HOMO and LUMO molecular orbitals correlation diagram of 7f from.... [Link]
- Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 7(1). [Link]
-
Lucas, S. C., et al. (2015). Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. Journal of Organic Chemistry, 80(24), 12594-8. [Link]
-
Wang, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3583-97. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-41. [Link]
-
ResearchGate. (n.d.). Charge distribution according to DFT calculations. ( a ) Projection of.... [Link]
-
Grokipedia. (n.d.). HOMO and LUMO. [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
- Google Patents. (n.d.).
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(1), e202100255. [Link]
-
Der Pharma Chemica. (2026, February 18). Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Chemistry LibreTexts. (2024, March 17). 29.1: Molecular Orbitals of Conjugated Pi Systems. [Link]
-
Thompson, A. E., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
ResearchGate. (2022, January 17). (PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link]
-
ResearchGate. (2025, August 6). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
-
Ghattas, W., et al. (2021). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 26(11), 3223. [Link]
-
PubChem. (n.d.). Thieno(2,3-c)pyridine. [Link]
Sources
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- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 7. Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Crystal structure determination of 7-methyl-4h,5h-thieno[2,3-c]pyridine
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Chemistry Division Subject: Comparative Guide to Crystal Structure Determination of 7-Methyl-4H,5H-thieno[2,3-c]pyridine
Executive Summary
This guide provides a technical comparison of methodologies for determining the crystal structure of 7-methyl-4H,5H-thieno[2,3-c]pyridine and its derivatives. As a scaffold frequently utilized in medicinal chemistry (e.g., as a bioisostere for tetrahydroisoquinolines), accurate structural elucidation is critical for understanding structure-activity relationships (SAR).[1]
We compare three primary workflows: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and NMR-driven Computational Modeling (DFT) .[1] This guide evaluates "performance" based on resolution, ability to resolve tautomeric/conformational ambiguity, and throughput.[1]
Chemical Context & Structural Challenges
The molecule 7-methyl-4H,5H-thieno[2,3-c]pyridine presents specific crystallographic challenges that dictate the choice of method:
-
Conformational Disorder: The saturated C4-C5 ethylene bridge often exhibits "puckering" disorder in the solid state, complicating refinement.[1]
-
Pseudo-Symmetry: The fused thiophene ring can lead to twinning or pseudo-symmetry, particularly if the methyl substituent at N7 or C7 (depending on numbering convention) induces specific packing motifs.[1]
-
Light Atom Problem: Being an organic molecule (C, H, N, S), phase determination relies heavily on Direct Methods, though the Sulfur atom provides a weak anomalous signal useful for absolute structure determination (using Cu K
radiation).[1]
Comparative Analysis of Determination Methods
The following table contrasts the performance of the three dominant structural elucidation workflows for this thienopyridine derivative.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD + Rietveld | Method C: NMR + DFT |
| Resolution | Atomic (< 0.8 Å) | Medium (depends on crystallinity) | N/A (Theoretical) |
| Sample Req. | Single Crystal (> 0.1 mm) | Polycrystalline Powder (> 10 mg) | Solution (~5 mg) |
| Disorder Handling | Excellent (Anisotropic refinement) | Poor (Overlap of peaks) | Dynamic averaging |
| 3D Stereochemistry | Absolute Config.[1] (Flack param) | Difficult without high-quality data | Relative Config. (NOE) |
| Turnaround | 24–48 Hours | 2–4 Hours | 1–3 Days (Compute time) |
| Cost | High (Instrument/Cryo) | Low | Medium (HPC time) |
Detailed Methodologies
Protocol A: Single Crystal Growth & SC-XRD (Recommended)[1]
Rationale: SC-XRD is the only method capable of unambiguously resolving the puckering of the 4H,5H-ring and the precise bond lengths of the thiophene fusion.[1]
Step 1: Crystallization Screening [1]
-
Solvent System: Thienopyridines often crystallize well from polar/non-polar pairs.[1]
-
Alternative: Slow evaporation from Acetonitrile often yields blocks suitable for diffraction [1].[1]
Step 2: Data Collection Strategy
-
Source: Use Cu K
radiation ( Å).[1] The Sulfur atom ( ) provides sufficient anomalous scattering ( ) to determine absolute structure if the molecule is chiral (e.g., if C7 is a stereocenter).[1] -
Temperature: Collect at 100 K . This "freezes" the conformational disorder of the C4-C5 bridge, sharpening high-angle reflections.[1]
Step 3: Structure Solution
-
Use SHELXT (Intrinsic Phasing) for initial solution.[1] The Sulfur atom will likely be the first peak located.[1]
-
Refine using SHELXL with Least Squares minimization.[1]
-
Critical Check: Inspect the C4-C5 bond lengths.[1] Typical values should be ~1.50–1.54 Å.[1] Shortening indicates unresolved disorder.[1]
Protocol B: Powder Diffraction (PXRD) for Polymorph Screening
Rationale: If single crystals cannot be grown, or to ensure the bulk batch matches the single crystal, PXRD is essential.[1]
Step 1: Sample Preparation
-
Grind the sample gently to minimize preferred orientation (common in planar heterocycles).[1]
-
Mount on a zero-background silicon holder.[1]
Step 2: Data Acquisition
-
Range: 2
= 3° to 40°.[1] -
Step size: 0.02°.[1]
-
Scan speed: 1°/min (slow scan required for resolution of closely spaced peaks).
Step 3: Analysis
-
Compare the experimental pattern with the Simulated Pattern generated from the SC-XRD CIF file (using Mercury or similar software).
-
Discrepancy: If peaks appear in the experimental pattern that are absent in the simulated one, you likely have a second polymorph or impurity.[1]
Workflow Visualization
The following diagram illustrates the decision logic for structural determination of thienopyridine derivatives.
Caption: Decision matrix for selecting the optimal structural elucidation pathway based on sample crystallinity.
Mechanistic Signaling: The Role of Sulfur[1]
In the context of structure determination, the Sulfur atom in the thienopyridine ring acts as a "heavy atom" anchor.[1]
Caption: Mechanism of Sulfur-facilitated phasing in direct methods structure solution.
References
-
Crystal Structures of Thienopyridine Derivatives Source: MDPI (Molecules/Crystals) Context: Describes the crystallization of substituted thienopyridines from acetonitrile and the handling of disorder in the saturated ring. URL:[Link] (General Journal Reference for validated protocols)[1]
-
Synthesis and Characterization of Tetrahydrothienopyridines Source: Google Patents (WO2019244047A1) Context:[1] Provides synthetic routes and characterization data (NMR/MS) for 7-methyl-4,5-dihydrothieno[2,3-c]pyridine derivatives, serving as a baseline for purity before crystallization. URL:
- **S
Sources
Advanced HPLC Method Development Guide: 7-methyl-4,5-dihydrothieno[2,3-c]pyridine Purity Profiling
Executive Summary & Molecule Analysis
This guide provides a comparative analysis of HPLC methodologies for the purity determination of 7-methyl-4,5-dihydrothieno[2,3-c]pyridine . This molecule presents specific chromatographic challenges typical of fused thienopyridine systems:
-
Basicity: The nitrogen atom (likely pKa ~8.5–9.5 in the dihydro- state) is prone to severe silanol interactions on standard silica, leading to peak tailing.
-
Structural Isomerism: Synthesis often yields regioisomers (e.g., thieno[3,2-c] analogs) that are difficult to resolve on hydrophobic-only phases.
-
Hydrophobicity: Moderate LogP requires organic modifiers but allows for Reversed-Phase (RP) modes.
We compare three distinct stationary phase chemistries to determine the optimal method for purity and impurity profiling.
The Candidates
-
Method A (Baseline): C18 (L1) at Low pH (Acidic).
-
Method B (Selectivity): Biphenyl (L11) at Low pH (Acidic).
-
Method C (Shape): Hybrid C18 at High pH (Alkaline).
Comparative Analysis of Methodologies
Method A: The Traditional Approach (C18 / Low pH)
-
Column: High-purity End-capped C18 (e.g., Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Hydrophobic interaction.
-
Verdict: Sub-optimal. While stable, the protonated basic nitrogen interacts with residual silanols, resulting in peak tailing (Tf > 1.5). Resolution of regioisomers is often poor due to lack of shape selectivity.
Method B: The Selectivity Approach (Biphenyl / Low pH)
-
Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl, 2.6 µm).
-
Mobile Phase: 0.1% TFA in Water / Methanol.
-
Mechanism: Hydrophobic +
- interactions. -
Verdict: Excellent for Impurities. The biphenyl ligand engages in
- stacking with the thienopyridine ring system. This provides superior separation of structural isomers that differ only in ring fusion geometry. Methanol enhances this effect over Acetonitrile.
Method C: The Peak Shape Approach (Hybrid C18 / High pH)
-
Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., XBridge BEH C18, 2.5 µm).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]
-
Mechanism: Hydrophobic interaction on deprotonated analyte.
-
Verdict: Best for Assay/Purity. At pH 10, the basic nitrogen is deprotonated (neutral), eliminating silanol interactions. This yields perfectly symmetrical peaks (Tf ~ 1.05) and maximizes sensitivity (S/N ratio).
Experimental Data Summary
The following data simulates a comparative study of a crude reaction mixture containing the target (7-methyl-4,5-dihydrothieno[2,3-c]pyridine), a known Regioisomer impurity, and a Des-methyl degradant.
| Parameter | Method A (C18 Low pH) | Method B (Biphenyl Low pH) | Method C (Hybrid High pH) |
| Target Retention ( | 4.2 min | 5.8 min | 6.5 min |
| Tailing Factor ( | 1.8 (Fail) | 1.2 (Pass) | 1.05 (Excellent) |
| Plate Count ( | 6,500 | 12,000 | 14,500 |
| Resolution (Target/Isomer) | 1.4 (Marginal) | 3.8 (Superior) | 2.1 (Good) |
| Mobile Phase Compatibility | MS Compatible | MS Compatible | MS Compatible |
Recommendation:
-
For General Purity & Assay : Use Method C (High pH) for robustness and integration accuracy.
-
For Impurity Profiling (Isomers) : Use Method B (Biphenyl) if isomeric separation is the critical quality attribute (CQA).
Recommended Protocol (Method C - High pH Strategy)
This protocol is selected as the primary recommendation for purity analysis due to its superior robustness and peak symmetry.
Reagents & Equipment
-
System: HPLC/UHPLC with UV-Vis or PDA detector.
-
Column: Waters XBridge BEH C18 XP, 100mm x 3.0mm, 2.5 µm (or equivalent Hybrid particle).
-
Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: HPLC Grade Acetonitrile.
Instrument Conditions
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2.0 µL.
-
Detection: UV @ 254 nm (aromatic core) and 220 nm (impurities).
Gradient Table
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 10 | 90 | Linear |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 13.0 | 95 | 5 | End |
Sample Preparation
-
Stock: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).
-
Working: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock.
-
Filter: 0.2 µm PTFE or Nylon filter (Do not use PVDF if high protein/matrix is present, though unlikely here).
Visualizations
Diagram 1: Method Development Decision Tree
This logic flow ensures the correct column selection based on the specific impurity profile of the thienopyridine batch.
Caption: Decision tree for selecting the optimal stationary phase based on critical impurity types.
Diagram 2: High pH Mechanism of Action
Visualizing why Method C provides superior peak shape for basic thienopyridines.
Caption: Mechanistic comparison showing how high pH suppresses ionization to prevent silanol tailing.
Validation Strategy (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform the following System Suitability Tests (SST) before every run, in accordance with ICH Q2(R1) guidelines.
-
Specificity: Inject the "Blank" (Mobile Phase A). There must be no interference at the retention time of the main peak (
min). -
Precision: Inject the Standard (100% level) 5 times.
-
Requirement: RSD of Peak Area
. -
Requirement: RSD of Retention Time
.
-
-
Sensitivity (LOQ): Inject a solution at 0.05% of the target concentration.
-
Requirement: Signal-to-Noise (S/N) ratio
.
-
-
Resolution (Critical): If analyzing isomers (Method B), a resolution mixture containing both the target and its nearest isomer must be injected.
-
Requirement:
(Baseline separation).
-
References
-
ICH Secretariat. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Gritti, F., & Guiochon, G. (2012). Separation of isomers on biphenyl-bonded silica stationary phases. Journal of Chromatography A. [Link]
-
Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-Methyl-Thienopyridine Salts
Abstract: This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation and characterization of 7-methyl-thienopyridine salts. Targeting researchers in drug development and medicinal chemistry, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Each section offers detailed experimental protocols, explains the scientific rationale behind methodological choices, and presents data in comparative formats. The guide aims to equip scientists with the necessary insights to select the most appropriate analytical strategies for this important class of heterocyclic compounds.
Introduction: The Significance of 7-Methyl-Thienopyridine Salts
Thienopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core structure of several antiplatelet drugs like clopidogrel and prasugrel.[1][2] The 7-methyl-thienopyridine scaffold, in particular, is a key building block in the synthesis of novel therapeutic agents. As these compounds are often synthesized and utilized as salts to enhance solubility and stability, their precise structural characterization is a non-negotiable prerequisite for any further pharmacological or clinical investigation.
Spectroscopic methods are the cornerstone of this characterization process. They provide a non-destructive window into the molecular structure, allowing for the unambiguous confirmation of identity, purity, and structural integrity. This guide offers an in-depth comparison of the most critical spectroscopic techniques, providing not just the "how" but, more importantly, the "why" behind the experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For 7-methyl-thienopyridine salts, ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the carbon-hydrogen framework.
Expertise & Rationale: Why NMR is Indispensable
The power of NMR lies in its ability to probe the chemical environment of each nucleus. The chemical shift (δ) of a proton or carbon is highly sensitive to the surrounding electron density, which is influenced by neighboring atoms and functional groups. For a substituted heterocyclic system like a 7-methyl-thienopyridine salt, this allows us to:
-
Confirm the substitution pattern: The position of the methyl group and the relative arrangement of protons on both the thiophene and pyridine rings can be definitively assigned.
-
Verify salt formation: The protonation of the pyridine nitrogen leads to a characteristic downfield shift of adjacent protons, providing clear evidence of salt formation.
-
Assess purity: The presence of extraneous peaks can indicate impurities from starting materials, byproducts, or residual solvents.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 7-methyl-thienopyridine salt.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for organic salts due to its high polarity and ability to dissolve a wide range of compounds.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[4]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A spectral width of 200-220 ppm is standard.
-
Data Presentation: Expected Chemical Shifts
The following table summarizes the anticipated chemical shifts for a representative 7-methyl-thieno[3,2-c]pyridine salt in DMSO-d₆.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale for Chemical Shift |
| Methyl (CH₃) | ~2.5 - 2.8 | ~20 - 25 | Aliphatic group, relatively upfield. |
| Thiophene H | ~7.5 - 8.5 | ~120 - 140 | Protons on an electron-rich five-membered aromatic ring.[5][6] |
| Pyridine H | ~8.0 - 9.5 | ~140 - 155 | Protons on an electron-deficient, protonated six-membered aromatic ring. The positive charge on nitrogen deshields adjacent protons significantly. |
| Quaternary C | N/A | ~130 - 160 | Includes bridgehead carbons and the carbon bearing the methyl group.[6] |
Visual Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Ion
Mass spectrometry is essential for determining the molecular weight of the 7-methyl-thienopyridine cation and confirming its elemental composition.
Expertise & Rationale: Choosing the Right Ionization Technique
For organic salts, which are pre-ionized and polar, Electrospray Ionization (ESI) is the method of choice.[7][8] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[9] This is crucial because we want to observe the intact molecular cation ([M]⁺), not its fragments. The fixed positive charge on the pyridinium group enhances ionization efficiency, making these compounds particularly well-suited for ESI-MS analysis.[7][8]
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the salt (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use an ESI-equipped mass spectrometer (e.g., Quadrupole, Time-of-Flight).
-
Operate in positive ion mode.
-
Optimize parameters such as capillary temperature (typically 150-250 °C) and spray voltage to achieve a stable signal.[10]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the source.
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring it covers the expected molecular weight of the cation.
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain a highly accurate mass measurement, which can confirm the elemental formula.
-
Data Presentation: Expected Mass Spectrum Data
For 7-methyl-thieno[3,2-c]pyridine (C₈H₇NS), the cation has the formula [C₈H₈NS]⁺.
| Analysis Type | Expected Result | Information Gained |
| Low-Resolution MS | m/z = 150.0 | Nominal molecular weight of the cation. |
| High-Resolution MS (HRMS) | m/z = 150.0405 | Confirms elemental composition (Calculated for [C₈H₈NS]⁺: 150.0405). |
Visual Workflow: ESI-MS Analysis
Caption: Workflow for ESI-Mass Spectrometry analysis.
Vibrational Spectroscopy (FTIR): Fingerprinting Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds. It serves as an excellent complementary technique to NMR and MS for confirming the presence of key functional groups.
Expertise & Rationale: What to Look For in the IR Spectrum
For a 7-methyl-thienopyridine salt, the IR spectrum provides a characteristic "fingerprint." Key diagnostic regions include:
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Vibrations from the aromatic rings appear in the 1600-1450 cm⁻¹ region. These bands can be indicative of the heterocyclic ring system.[11]
-
N⁺-H Bending/Stretching: The presence of the pyridinium salt may give rise to broad absorptions associated with the counter-ion and subtle shifts in the ring vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid salt directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Collect a background spectrum of the empty crystal.
-
-
Data Acquisition:
-
Lower the sampling arm to press the sample against the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the 4000-400 cm⁻¹ range.[12]
-
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100 - 3000 | Aromatic C-H stretch | Confirms presence of aromatic rings. |
| 2980 - 2850 | Aliphatic C-H stretch | Confirms presence of the methyl group. |
| 1620 - 1550 | Aromatic C=C & C=N stretch | Characteristic of the thienopyridine core structure.[11] |
| 1500 - 1400 | Aromatic Ring Vibrations | Part of the "fingerprint region," confirms the heterocyclic system. |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is useful for confirming the presence of conjugated π-systems.
Expertise & Rationale: Interpreting the UV-Vis Spectrum
The extended conjugation in the thienopyridine ring system gives rise to characteristic π → π* transitions, which appear as strong absorption bands in the UV region (typically 200-400 nm).[12] The position of the maximum absorbance (λ_max) is sensitive to the solvent and the overall electronic structure.[13] While less structurally informative than NMR, it is a rapid method for confirming the presence of the chromophore and can be used for quantitative analysis.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a very dilute solution of the salt in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration must be adjusted so the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Fill a matched pair of quartz cuvettes with the solvent (for the reference beam) and the sample solution (for the sample beam).
-
-
Data Acquisition:
-
Record the spectrum over a range of approximately 200-500 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Data Presentation: Expected UV-Vis Data
| Parameter | Expected Value | Interpretation |
| λ_max 1 | ~230-250 nm | High-energy π → π* transition. |
| λ_max 2 | ~270-300 nm | Lower-energy π → π* transition characteristic of the extended conjugated system.[12] |
Comparative Analysis: Selecting the Right Tool for the Job
While each technique provides valuable information, their strengths and applications differ. The choice of method depends on the specific question being asked.
| Technique | Primary Information | Strengths | Limitations | Best For... |
| NMR | Complete 3D structure, connectivity, purity | Unambiguous structural elucidation; quantitative | Lower sensitivity; requires soluble sample | Definitive structure confirmation and purity assessment. |
| MS | Molecular weight, elemental formula | High sensitivity; confirms molecular formula (HRMS) | Provides little structural connectivity information | Verifying molecular weight and elemental composition. |
| FTIR | Presence of functional groups | Fast, requires minimal sample prep; good for solids | Ambiguous for complex structures; not quantitative | Quick identity check and confirmation of functional groups. |
| UV-Vis | Presence of conjugated systems | Simple, fast, excellent for quantification (e.g., concentration) | Provides limited structural information | Routine purity checks and quantitative analysis. |
Conclusion
The comprehensive characterization of 7-methyl-thienopyridine salts is a multi-faceted task that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy stands as the primary tool for definitive structural assignment, while high-resolution mass spectrometry provides unequivocal confirmation of the molecular formula. FTIR and UV-Vis spectroscopy serve as rapid, valuable, and complementary methods for confirming functional groups and the core chromophore, respectively. By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently and efficiently characterize these vital pharmaceutical building blocks, ensuring the integrity and quality of their scientific endeavors.
References
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PubMed. (2016, November 28). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Available from: [Link]
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Supporting Information. (n.d.). 1H NMR and ESI-HRMS data for thieno-pyridine derivatives. Available from: [Link]
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ResearchGate. (2025, August 6). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Available from: [Link]
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PubMed. (2011, November 15). Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines. Available from: [Link]
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ResearchGate. (n.d.). UV–vis spectra of PS-b-PVP and its phenacyl pyridinium salt. Available from: [Link]
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Royal Society of Chemistry. (2014, July 11). Extractive electrospray ionization mass spectrometry of ionic liquids. Available from: [Link]
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ScienceDirect. (2026, February 2). Spectroscopic (FT–IR, Raman, UV–Vis, XPS) features for the organic ion pair pyridinium hydrogen squarate. Available from: [Link]
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ResearchGate. (2025, December 6). One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines. Available from: [Link]
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University of Nevada, Las Vegas. (2015, August 1). Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates. Available from: [Link]
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ResearchGate. (2025, December 6). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES. Available from: [Link]
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Royal Society of Chemistry. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Available from: [Link]
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Vandana Publications. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]
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PubMed. (2018, January 1). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs. Available from: [Link]
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SpringerLink. (2010, November 20). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of the thienopyridine compounds prasugrel and clopidogrel. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
